Product packaging for Hydroxyfasudil(Cat. No.:CAS No. 105628-72-6)

Hydroxyfasudil

カタログ番号: B1673953
CAS番号: 105628-72-6
分子量: 307.37 g/mol
InChIキー: ZAVGJDAFCZAWSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

an active metabolite of fasudil hydrochloride, relaxes the rabbit basilar artery by disinhibition of myosin light chain phosphatase

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N3O3S B1673953 Hydroxyfasudil CAS No. 105628-72-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17/h1,3-5,7,15H,2,6,8-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVGJDAFCZAWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147222
Record name 1-(1-Hydroxy-5-isoquinolinesulfonyl)homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105628-72-6
Record name Hydroxyfasudil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105628-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HA 1100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105628726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyfasudil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04707
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(1-Hydroxy-5-isoquinolinesulfonyl)homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYFASUDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYH4AU7P63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of Hydroxyfasudil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyfasudil, the active metabolite of the Rho-kinase (ROCK) inhibitor Fasudil, is a potent and specific inhibitor of ROCK1 and ROCK2 isoforms. This document provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, kinase selectivity, pharmacokinetic profile, and its impact on key signaling pathways. Detailed experimental protocols for assessing its activity and effects are also provided to support further research and development.

Introduction

This compound is a small molecule inhibitor that targets Rho-associated coiled-coil containing protein kinases (ROCK). These serine/threonine kinases are critical downstream effectors of the small GTPase RhoA and play a pivotal role in regulating a wide array of cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.[1][2] Dysregulation of the Rho/ROCK signaling pathway is implicated in the pathophysiology of numerous diseases, making ROCK an attractive therapeutic target. This compound is the active metabolite of Fasudil, a drug approved for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[3][4]

Mechanism of Action

This compound exerts its pharmacological effects primarily through the competitive inhibition of the ATP-binding site of ROCK1 and ROCK2.[5] By blocking the kinase activity of ROCK, this compound prevents the phosphorylation of downstream substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1).[6] Phosphorylation of MYPT1 by ROCK leads to the inhibition of Myosin Light Chain Phosphatase (MLCP), resulting in increased phosphorylation of the Myosin Light Chain (MLC) and subsequent smooth muscle contraction.[6] this compound, by inhibiting ROCK, effectively disinhibits MLCP, leading to MLC dephosphorylation and smooth muscle relaxation.[7]

Beyond its effects on smooth muscle contraction, this compound has been shown to upregulate the expression of endothelial nitric oxide synthase (eNOS).[8] This leads to increased production of nitric oxide (NO), a potent vasodilator, further contributing to its effects on blood flow.[8][9]

Kinase Selectivity Profile

This compound exhibits high potency and selectivity for ROCK1 and ROCK2. While a comprehensive screening against a full kinome panel is not publicly available, existing data demonstrates its specificity over other related kinases.

KinaseIC50 (µM)Ki (µM)Reference(s)
ROCK10.73-[9]
ROCK20.72-[9]
PKA371.6[10]
PKC>1003.3[9]
MLCK>10036[9]
PKG-1.6[11]

Note: Ki values for PKA, PKG, PKC, and MLCK are for the parent compound, Fasudil.

A study examining the specificity of this compound at a concentration of 10 µM against a panel of 17 other protein kinases demonstrated that none were inhibited by more than 40%, while ROCKα and ROCKβ were inhibited by 97.6% and 97.7%, respectively.[12]

Pharmacokinetic Properties

This compound is the major active metabolite of Fasudil and possesses a longer half-life than the parent compound. Its pharmacokinetic parameters have been characterized in various species.

Table 4.1: Pharmacokinetic Parameters of this compound in Humans (following Fasudil administration)
ParameterOral AdministrationIntravenous AdministrationReference(s)
Cmax 111.6 µg/L108.4 µg/L[13]
Tmax 0.50 h0.75 h[13]
AUC0–tz 309 µg·h/L449 µg·h/L[13]
5.54 h5.70 h[13]
Absolute Bioavailability ~69%-[13]
Table 4.2: Pharmacokinetic Parameters of this compound in Rats (following Fasudil administration)
Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference(s)
Intraperitoneal33300.254501.1[14]
Intraperitoneal1011000.2518101.2[14]
Intravenous4----[15][16]
Oral2----[16]
Oral4----[16]
Oral6----[16]

Note: Detailed parameters for IV and oral administration in rats were not fully available in the searched literature.

Table 4.3: Pharmacokinetic Parameters of this compound in Dogs (following Fasudil administration)
Administration RouteDose (mg/kg)T½ (h)Reference(s)
Oral14.5[5]
Oral26.0[5]
Oral47.6[5]

Signaling Pathways

This compound's primary mechanism of action involves the modulation of the Rho/ROCK signaling pathway, which has numerous downstream effects.

cluster_rho RhoA Activation Cycle cluster_mlc Myosin Light Chain Phosphorylation Agonist Agonists (e.g., Angiotensin II, Endothelin-1) GPCR GPCR Agonist->GPCR RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Catalyzes GDP/GTP exchange RhoA_GTP RhoA-GTP (Active) RhoA_GTP->RhoA_GDP GTP Hydrolysis (GAP-mediated) ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits by Phosphorylation eNOS_mRNA eNOS mRNA Stability ROCK->eNOS_mRNA Decreases This compound This compound This compound->ROCK Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC Dephosphorylates Relaxation Smooth Muscle Relaxation MLCP->Relaxation MLC Myosin Light Chain (MLC) Contraction Smooth Muscle Contraction pMLC->Contraction MLC->pMLC Phosphorylated by MLCK (not shown) eNOS_protein eNOS Protein eNOS_mRNA->eNOS_protein NO Nitric Oxide (NO) Production eNOS_protein->NO Vasodilation Vasodilation NO->Vasodilation

Figure 1: The Rho/ROCK signaling pathway and points of intervention by this compound.

Experimental Protocols

In Vitro ROCK Kinase Activity Assay

This protocol describes a non-radioactive, ELISA-based assay to measure the kinase activity of ROCK and the inhibitory potential of this compound.[17]

start Start coat Coat 96-well plate with MYPT1 substrate start->coat wash1 Wash plate coat->wash1 add_rock Add ROCK enzyme and This compound/vehicle wash1->add_rock add_atp Initiate reaction with ATP add_rock->add_atp incubate1 Incubate at 30°C add_atp->incubate1 stop Stop reaction incubate1->stop wash2 Wash plate stop->wash2 add_primary Add anti-phospho-MYPT1 primary antibody wash2->add_primary incubate2 Incubate at RT add_primary->incubate2 wash3 Wash plate incubate2->wash3 add_secondary Add HRP-conjugated secondary antibody wash3->add_secondary incubate3 Incubate at RT add_secondary->incubate3 wash4 Wash plate incubate3->wash4 add_substrate Add TMB substrate wash4->add_substrate read Read absorbance at 450 nm add_substrate->read start Start treat Treat cells with agonist and/or this compound start->treat lyse Lyse cells in buffer with phosphatase inhibitors treat->lyse quantify Quantify protein concentration lyse->quantify denature Denature protein samples quantify->denature sds_page Separate proteins by SDS-PAGE denature->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (e.g., with BSA) transfer->block primary_ab Incubate with primary antibody (anti-p-MLC) block->primary_ab wash1 Wash membrane primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash membrane secondary_ab->wash2 detect Detect with ECL substrate and image wash2->detect analyze Analyze band intensity detect->analyze start Start treat_cells Treat endothelial cells with this compound start->treat_cells extract_rna Isolate total RNA treat_cells->extract_rna assess_rna Assess RNA quality and quantity extract_rna->assess_rna cdna_synthesis Synthesize cDNA via reverse transcription assess_rna->cdna_synthesis prepare_qpcr Prepare qPCR reaction mix (SYBR Green, primers, cDNA) cdna_synthesis->prepare_qpcr run_qpcr Perform qPCR prepare_qpcr->run_qpcr analyze_data Analyze data (ΔΔCt method) relative to housekeeping gene run_qpcr->analyze_data

References

Hydroxyfasudil's Modulation of Endothelial Nitric Oxide Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyfasudil, the active metabolite of the Rho-kinase (ROCK) inhibitor fasudil, has emerged as a significant modulator of endothelial nitric oxide synthase (eNOS). This technical guide delineates the intricate mechanisms through which this compound exerts its effects on eNOS, a critical enzyme in cardiovascular homeostasis. By inhibiting the ROCK pathway, this compound post-transcriptionally upregulates eNOS expression, enhances its enzymatic activity, and consequently increases the production of nitric oxide (NO), a key signaling molecule in vasodilation and vascular protection. This guide provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and drug development in this area.

Introduction

Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a hallmark of numerous cardiovascular diseases. Endothelial nitric oxide synthase (eNOS) is the primary enzyme responsible for the production of NO in the vasculature. The activity and expression of eNOS are tightly regulated by a complex network of signaling pathways. The Rho-associated coiled-coil containing protein kinase (ROCK) pathway has been identified as a negative regulator of eNOS. This compound, a potent ROCK inhibitor, has garnered considerable interest for its therapeutic potential in cardiovascular disorders by virtue of its ability to enhance eNOS function. This guide provides an in-depth analysis of the molecular mechanisms underpinning the effects of this compound on eNOS.

Mechanism of Action: The this compound-ROCK-eNOS Axis

This compound's primary mechanism of action in modulating eNOS involves the direct inhibition of ROCK1 and ROCK2.[1][2] The canonical pathway involves the small GTPase RhoA, which, in its active GTP-bound state, activates ROCK. Activated ROCK, in turn, negatively impacts eNOS through several mechanisms, including the destabilization of eNOS mRNA and reduced phosphorylation at its activating sites.[3][4]

This compound intervenes by competitively inhibiting the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream targets. This inhibition leads to a cascade of events that ultimately culminate in increased NO production:

  • Post-Transcriptional Regulation: A key finding is that this compound increases the stability of eNOS mRNA, leading to elevated eNOS protein expression.[5][6] Studies have shown that this compound treatment extends the half-life of eNOS mRNA without significantly affecting its promoter activity.[1][5]

  • Enhanced eNOS Activity: Beyond increasing its expression, this compound also boosts the enzymatic activity of eNOS. This is correlated with an increase in the phosphorylation of eNOS at serine 1177 (Ser1177), a critical activating site.[3][4][7] The activation of the Akt signaling pathway is implicated in this phosphorylation event.[8][9][10]

  • Increased Nitric Oxide Production: The culmination of increased eNOS expression and activity is a significant rise in the production of NO, which plays a pivotal role in mediating the vasoprotective effects of this compound.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on eNOS expression and activity as reported in key in vitro studies.

Table 1: Effect of this compound on eNOS mRNA and Protein Expression

ParameterCell TypeThis compound Concentration (µmol/L)Fold Increase (vs. Control)Reference
eNOS mRNA ExpressionHuman Aortic Endothelial Cells (HAEC)101.9[5][6]
eNOS Protein ExpressionHuman Aortic Endothelial Cells (HAEC)101.6[5][6]

Table 2: Effect of this compound on eNOS Activity and Nitric Oxide Production

ParameterCell TypeThis compound Concentration (µmol/L)Fold Increase (vs. Control)Reference
eNOS ActivityHuman Aortic Endothelial Cells (HAEC)101.5[5][6]
Nitric Oxide (NO) ProductionHuman Aortic Endothelial Cells (HAEC)102.3[5][6]

Table 3: Potency of this compound

ParameterValueReference
IC50 for ROCK10.73 µM[1][2]
IC50 for ROCK20.72 µM[1][2]
EC50 for eNOS mRNA increase0.8 ± 0.3 µM[1]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex interactions, the following diagrams visualize the core signaling pathway and a typical experimental workflow.

Hydroxyfasudil_eNOS_Pathway cluster_inhibition Inhibition cluster_pathway Rho-ROCK Pathway cluster_activation eNOS Activation This compound This compound ROCK ROCK This compound->ROCK Inhibits RhoA_GTP RhoA-GTP RhoA_GTP->ROCK Activates eNOS_mRNA_destability eNOS mRNA Destabilization ROCK->eNOS_mRNA_destability p_eNOS_Thr495 p-eNOS (Thr495) (Inhibitory) ROCK->p_eNOS_Thr495 eNOS_mRNA_stability eNOS mRNA Stability ROCK->eNOS_mRNA_stability Inhibition relieved eNOS_Expression eNOS Expression eNOS_mRNA_stability->eNOS_Expression eNOS_Activity eNOS Activity eNOS_Expression->eNOS_Activity Akt Akt p_eNOS_Ser1177 p-eNOS (Ser1177) (Activating) Akt->p_eNOS_Ser1177 Phosphorylates p_eNOS_Ser1177->eNOS_Activity NO_Production Nitric Oxide Production eNOS_Activity->NO_Production

Caption: Signaling pathway of this compound's effect on eNOS.

Experimental_Workflow cluster_assays Analytical Assays start Start: Endothelial Cell Culture (e.g., HAEC) treatment Treatment with This compound (various concentrations) start->treatment incubation Incubation (e.g., 24-96 hours) treatment->incubation rna_extraction RNA Extraction incubation->rna_extraction protein_lysis Protein Lysis incubation->protein_lysis media_collection Media Collection incubation->media_collection rt_pcr RT-qPCR for eNOS mRNA rna_extraction->rt_pcr western_blot Western Blot for eNOS & p-eNOS protein_lysis->western_blot nos_activity_assay NOS Activity Assay (e.g., L-arginine to L-citrulline conversion) protein_lysis->nos_activity_assay no_measurement NO Measurement (e.g., Griess Assay or Chemiluminescence) media_collection->no_measurement data_analysis Data Analysis and Interpretation rt_pcr->data_analysis western_blot->data_analysis nos_activity_assay->data_analysis no_measurement->data_analysis

References

An In-depth Technical Guide to the Discovery and Synthesis of Hydroxyfasudil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyfasudil, the active metabolite of the Rho-kinase (ROCK) inhibitor fasudil, has emerged as a molecule of significant interest in pharmacological research and drug development. Its potent and selective inhibition of ROCK signaling pathways underpins its therapeutic potential in a range of disorders, including cardiovascular diseases, neurological conditions, and cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways to serve as a valuable resource for the scientific community.

Discovery and Pharmacological Profile

Fasudil, initially developed as a potent vasodilator, undergoes rapid in vivo metabolism to its principal active metabolite, this compound.[1][2] This biotransformation is crucial, as this compound is a more potent inhibitor of ROCK than its parent compound.[3] The discovery that this compound is the primary mediator of fasudil's therapeutic effects has shifted research focus towards understanding and leveraging the properties of this active metabolite.

This compound is a specific inhibitor of both ROCK1 and ROCK2 isoforms.[4][5] Its mechanism of action involves the competitive inhibition of the ATP-binding site of the ROCK enzymes.[6] This inhibition prevents the phosphorylation of downstream ROCK substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1), leading to an increase in myosin light chain (MLC) phosphatase activity and subsequent smooth muscle relaxation and vasodilation.[7][8]

Chemical Synthesis of this compound

The chemical synthesis of this compound, 5-((1,4-diazepan-1-yl)sulfonyl)isoquinolin-1(2H)-one, can be achieved through a multi-step process starting from isoquinoline. The following is a generalized synthetic route based on available literature.[5][9]

Experimental Protocol: Synthesis of this compound

Step 1: N-oxidation of Isoquinoline

  • Isoquinoline is dissolved in a suitable solvent such as dichloromethane (DCM).

  • An oxidizing agent, for instance, meta-chloroperoxybenzoic acid (mCPBA), is added portion-wise at a controlled temperature (e.g., 0 °C) to form isoquinoline N-oxide.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • The product is isolated and purified using standard techniques like column chromatography.

Step 2: Introduction of the Hydroxyl Group

  • The isoquinoline N-oxide is treated with acetic anhydride, leading to the formation of 1-acetoxyisoquinoline.

  • Subsequent hydrolysis of the acetate group with a base, such as sodium hydroxide, yields 1-hydroxyisoquinoline (isoquinolin-1(2H)-one).

Step 3: Sulfonylation

  • 1-hydroxyisoquinoline is subjected to sulfonation using a sulfonating agent like chlorosulfonic acid to introduce a sulfonyl chloride group at the C5 position, yielding 1-hydroxyisoquinoline-5-sulfonyl chloride.

Step 4: Coupling with Homopiperazine

  • The 1-hydroxyisoquinoline-5-sulfonyl chloride is then reacted with a protected form of homopiperazine (1,4-diazepane), typically Boc-protected homopiperazine, in the presence of a base (e.g., triethylamine) in a solvent like DCM.

  • This reaction forms the sulfonamide linkage.

Step 5: Deprotection

  • The Boc-protecting group is removed from the homopiperazine moiety using an acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final product, this compound.

  • The product is purified by recrystallization or column chromatography.

A schematic of a related synthesis is described in the literature, focusing on the creation of a prodrug, which involves the protection and modification of fasudil.[4]

Quantitative Biological Data

The biological activity of this compound has been quantified in various assays. The following tables summarize key quantitative data for easy comparison.

Parameter Value Assay Conditions Reference
IC50 for ROCK1 0.73 µMCell-free kinase assay[4][5][10]
IC50 for ROCK2 0.72 µMCell-free kinase assay[4][5][10]
IC50 for PKA 37 µMCell-free kinase assay[10]
EC50 for eNOS mRNA increase 0.8 ± 0.3 µMHuman Aortic Endothelial Cells (HAECs)[10]

Table 1: In Vitro Inhibitory and Effector Concentrations of this compound

Parameter Value (Oral Administration) Value (Intravenous Administration) Species Reference
Cmax 111.6 µg/L108.4 µg/LHuman[2]
AUC0–tz 309 µg × h/L449 µg × h/LHuman[2][11]
t½ (Elimination Half-life) 5.54 h5.70 hHuman[2]
Absolute Bioavailability ~69%-Human[2][11]

Table 2: Pharmacokinetic Parameters of this compound in Humans

Key Signaling Pathways and Experimental Workflows

Rho-Kinase (ROCK) Signaling Pathway

This compound exerts its effects primarily through the inhibition of the Rho/ROCK signaling pathway. This pathway is a critical regulator of cell shape, motility, and contraction.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLCP Myosin Light Chain Phosphatase (MLCP) pMLC Phosphorylated Myosin Light Chain (p-MLC) MLCP->pMLC Dephosphorylates ActinMyosin Actomyosin Contraction pMLC->ActinMyosin This compound This compound This compound->ROCK MYPT1->MLCP caption This compound inhibits ROCK, preventing MLCP inactivation.

Caption: this compound inhibits ROCK, preventing MLCP inactivation.

Experimental Workflow: Synthesis of this compound

The synthesis of this compound involves a logical progression of chemical reactions.

Synthesis_Workflow Start Isoquinoline Step1 N-oxidation (e.g., mCPBA) Start->Step1 Intermediate1 Isoquinoline N-oxide Step1->Intermediate1 Step2 Hydroxylation (e.g., Ac2O, then NaOH) Intermediate1->Step2 Intermediate2 1-Hydroxyisoquinoline Step2->Intermediate2 Step3 Sulfonylation (e.g., Chlorosulfonic acid) Intermediate2->Step3 Intermediate3 1-Hydroxyisoquinoline- 5-sulfonyl chloride Step3->Intermediate3 Step4 Coupling with Boc-homopiperazine Intermediate3->Step4 Intermediate4 Boc-Protected This compound Step4->Intermediate4 Step5 Deprotection (e.g., TFA) Intermediate4->Step5 End This compound Step5->End caption General synthetic workflow for this compound.

Caption: General synthetic workflow for this compound.

Key Experimental Protocols

In Vitro ROCK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Fluorescently labeled peptide substrate (e.g., a derivative of MYPT1)

  • ATP

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the ROCK enzyme (ROCK1 or ROCK2) to the wells of the microplate.

  • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence intensity in each well using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of Phospho-MYPT1

Objective: To assess the effect of this compound on the phosphorylation of MYPT1 in cultured cells.

Materials:

  • Cell line of interest (e.g., Human Aortic Smooth Muscle Cells)

  • Cell culture medium and supplements

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MYPT1 (Thr696) and anti-total MYPT1

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.

  • Lyse the cells with lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total MYPT1 to normalize for protein loading.

  • Quantify the band intensities using densitometry software.

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

Objective: To evaluate the anti-angiogenic effects of this compound in a living organism.

Materials:

  • Matrigel (growth factor-reduced)

  • Pro-angiogenic factor (e.g., VEGF or bFGF)

  • This compound

  • Experimental animals (e.g., mice)

  • Anesthesia

  • Surgical tools

  • Hemoglobin assay kit or immunohistochemistry reagents for vessel staining (e.g., anti-CD31 antibody)

Protocol:

  • Thaw Matrigel on ice.

  • Prepare a mixture of Matrigel, the pro-angiogenic factor, and either this compound or vehicle control. Keep the mixture on ice.

  • Anesthetize the mice.

  • Inject a defined volume (e.g., 0.5 mL) of the Matrigel mixture subcutaneously into the flank of each mouse.

  • Allow the Matrigel to solidify, forming a plug.

  • After a specified period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

  • Quantify angiogenesis by either:

    • Measuring the hemoglobin content of the plugs using a hemoglobin assay kit, which correlates with the extent of blood vessel infiltration.

    • Fixing the plugs, sectioning them, and performing immunohistochemistry with an endothelial cell marker (e.g., CD31) to visualize and quantify blood vessels.

  • Compare the extent of angiogenesis in the this compound-treated group to the vehicle control group.

Conclusion

This compound stands as a pivotal molecule in the study of Rho-kinase inhibition. Its well-defined mechanism of action and potent biological effects make it a valuable tool for researchers and a promising candidate for further drug development. This guide provides a foundational resource for scientists working with this compound, offering insights into its discovery, synthesis, and key experimental methodologies. The provided data and protocols are intended to facilitate further research into the therapeutic potential of this important compound.

References

The Role of Hydroxyfasudil in Smooth Muscle Contraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides an in-depth technical overview of hydroxyfasudil, the active metabolite of the Rho-kinase (ROCK) inhibitor fasudil, and its pivotal role in modulating smooth muscle contraction. Primarily targeting researchers, scientists, and professionals in drug development, this guide elucidates the molecular mechanisms, presents quantitative efficacy data, details key experimental protocols, and visualizes the underlying signaling pathways. This compound exerts its effects by specifically inhibiting the RhoA/ROCK signaling pathway, a critical regulator of calcium sensitization in smooth muscle. This inhibition leads to the disinhibition of Myosin Light Chain Phosphatase (MLCP), promoting the dephosphorylation of the myosin light chain and resulting in smooth muscle relaxation and vasodilation.

Introduction to Smooth Muscle Contraction Regulation

Smooth muscle contraction is a fundamental physiological process, essential for the function of various organ systems, including the regulation of blood pressure and airway resistance.[1][2] The contractile state is primarily governed by the phosphorylation level of the 20-kDa regulatory myosin light chain (MLC).[3] Phosphorylation of MLC, catalyzed by Ca²⁺/calmodulin-dependent myosin light chain kinase (MLCK), enables the interaction between actin and myosin, leading to cell contraction.[2] Conversely, dephosphorylation of MLC by myosin light chain phosphatase (MLCP) results in relaxation.[4]

While the intracellular Ca²⁺ concentration is a primary trigger for contraction, a crucial mechanism known as Ca²⁺ sensitization allows for sustained contraction without a corresponding sustained elevation in Ca²⁺ levels.[3] This sensitization is predominantly regulated by the RhoA/Rho-kinase (ROCK) signaling pathway.[3][4] Fasudil and its more potent, active metabolite, this compound, are pharmacological agents that specifically target this pathway, making them valuable tools for research and potential therapeutics for conditions characterized by smooth muscle hypercontraction, such as hypertension and vasospasm.[5][6][7]

The RhoA/Rho-Kinase (ROCK) Signaling Pathway

The RhoA/ROCK pathway is a central mechanism for enhancing and maintaining smooth muscle tone.[1] The activation cascade is initiated by various excitatory agonists (e.g., endothelin-1, serotonin, norepinephrine) binding to G-protein coupled receptors (GPCRs).[8]

Activation Steps:

  • GPCR Activation: Agonist binding activates heterotrimeric G-proteins, particularly those of the Gα12/13 family.

  • RhoA Activation: This process stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which catalyze the exchange of GDP for GTP on the small GTPase, RhoA.[2] This converts RhoA from its inactive, GDP-bound state to its active, GTP-bound state.[4][8]

  • ROCK Activation: Active, GTP-bound RhoA translocates to the plasma membrane and binds to its downstream effector, Rho-kinase (ROCK), leading to ROCK's activation.[1][3]

  • MLCP Inhibition: Activated ROCK phosphorylates several substrates, most notably the myosin-binding subunit of MLCP, known as MYPT1.[3][7] This phosphorylation inhibits the activity of MLCP.

  • Sustained Contraction: With MLCP inhibited, the balance shifts in favor of MLCK. The resulting increase in phosphorylated MLC leads to sustained smooth muscle contraction, even as intracellular Ca²⁺ levels may decline.[4][5]

RhoA_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Endothelin-1) GPCR GPCR Agonist->GPCR binds RhoGEF RhoGEF GPCR->RhoGEF activates RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP exchanges GDP for GTP on RhoA_GDP->RhoA_GTP MYPT1 MYPT1 ROCK->MYPT1 phosphorylates MLCP MLCP (Inactive) MYPT1->MLCP inhibits MLC MLC pMLC p-MLC MLC->pMLC Phosphorylation (MLCK-driven) pMLC->MLC Dephosphorylation (MLCP-driven) Contraction Smooth Muscle Contraction pMLC->Contraction

Caption: The RhoA/ROCK signaling pathway leading to smooth muscle contraction.

This compound's Mechanism of Action

This compound functions as a potent and specific competitive inhibitor of ROCK by targeting its ATP-binding kinase domain.[7] By blocking ROCK activity, this compound directly counteracts the Ca²⁺ sensitization mechanism.

Inhibitory Steps:

  • ROCK Inhibition: this compound binds to ROCK1 and ROCK2, preventing them from phosphorylating their downstream targets.[9]

  • MLCP Disinhibition: The primary consequence is the prevention of MYPT1 phosphorylation. This removes the inhibitory signal on MLCP, effectively "disinhibiting" or reactivating the phosphatase.[10]

  • MLC Dephosphorylation: Active MLCP then dephosphorylates MLC.[10]

  • Smooth Muscle Relaxation: The decrease in phosphorylated MLC levels prevents actin-myosin cross-bridge cycling, leading to smooth muscle relaxation and vasodilation.[5][10] Notably, this relaxation is achieved without a significant change in the intracellular Ca²⁺ concentration.[10]

Hydroxyfasudil_Mechanism cluster_pathway RhoA/ROCK Pathway cluster_effect Effect of this compound RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK activates MLCP_Inhibited MLCP Inhibition ROCK->MLCP_Inhibited MLCP_Active MLCP (Active) Contraction Contraction MLCP_Inhibited->Contraction This compound This compound This compound->ROCK INHIBITS pMLC p-MLC MLCP_Active->pMLC dephosphorylates MLC MLC pMLC->MLC Relaxation Relaxation MLC->Relaxation

Caption: Point of intervention for this compound in the ROCK signaling pathway.

Quantitative Efficacy and Specificity

The efficacy and specificity of a kinase inhibitor are critical for its utility as a research tool and therapeutic agent. This compound demonstrates high potency for ROCK isoforms with significant selectivity over other related kinases.

Table 1: Inhibitory Potency (IC₅₀) of this compound against Various Kinases

Target Kinase IC₅₀ Value (µM) Reference(s)
ROCK1 0.73 [9][11]
ROCK2 0.72 [9][11]
Protein Kinase A (PKA) 37 [9][11]
Myosin Light Chain Kinase (MLCK) >50-100x less potent than for ROCK [12]

| Protein Kinase C (PKC) | >50-100x less potent than for ROCK |[12] |

Table 2: Functional Inhibitory Concentration of this compound

Assay IC₅₀ Value Conditions Reference(s)

| Relaxation of Rabbit Basilar Artery | 5.1 ± 4.6 µM | Precontracted with Endothelin-1 and KCl |[10] |

The data clearly indicate that this compound is a potent inhibitor of both ROCK1 and ROCK2, with an IC₅₀ value approximately 50-fold lower than that for PKA, demonstrating its high degree of selectivity.[9][11][12]

Key Experimental Methodologies

The study of this compound's effects on smooth muscle involves several key experimental techniques. Detailed protocols for these core assays are provided below.

Assessment of Smooth Muscle Contractility (Isometric Tension Assay)

This ex vivo method measures changes in muscle force in response to pharmacological agents.[13]

Protocol:

  • Tissue Preparation: Euthanize an animal (e.g., rabbit, rat) and carefully dissect a smooth muscle-containing tissue, such as the basilar artery or bronchial rings.[10][14] Place the tissue in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit).

  • Mounting: Cut the tissue into small strips or rings (2-4 mm). Suspend each strip in an isolated tissue bath chamber filled with physiological salt solution, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂.[13] One end of the strip is fixed to an anchor, and the other is connected to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1.0 g), with solution changes every 15-20 minutes.

  • Viability Test: Contract the tissue with a depolarizing agent, such as 60 mM KCl, to ensure its viability. Wash the tissue and allow it to return to baseline tension.

  • Pre-contraction: Induce a stable, submaximal contraction using a specific agonist (e.g., 1 nM Endothelin-1, 10 µM Serotonin, or 30 µM Acetylcholine).[10][14]

  • Dose-Response Measurement: Once the contraction plateaus, add this compound in a cumulative, concentration-dependent manner. Record the resulting relaxation at each concentration until a maximal response is achieved.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the initial agonist-induced contraction. Plot the concentration-response curve and calculate the IC₅₀ value using non-linear regression.

Isometric_Tension_Workflow start Start dissect Dissect Smooth Muscle (e.g., Artery Strip) start->dissect mount Mount Tissue in Bath (37°C, Aerated, Under Tension) dissect->mount equilibrate Equilibrate for 60-90 min mount->equilibrate precontract Induce Stable Contraction with Agonist equilibrate->precontract dose_response Add Cumulative Doses of this compound precontract->dose_response acquire Record Isometric Force (Force Transducer) dose_response->acquire analyze Analyze Data: Plot Dose-Response Curve, Calculate IC₅₀ acquire->analyze end_node End analyze->end_node

Caption: Experimental workflow for an isometric smooth muscle tension assay.
In Vitro ROCK Kinase Inhibition Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of ROCK.[15]

Protocol:

  • Reagents: Prepare a kinase reaction buffer (e.g., 50 mM Tris/HCl, 5 mM MgCl₂), recombinant active ROCK enzyme, a suitable substrate (e.g., purified MLC or a synthetic peptide like rsk kinase S6 substrate), and [γ-³²P]ATP.[15]

  • Reaction Setup: In a microcentrifuge tube, combine the ROCK enzyme, substrate, and varying concentrations of this compound (or vehicle control).

  • Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Termination: Stop the reaction by spotting the mixture onto a phosphocellulose paper (e.g., Whatman P81).[15]

  • Washing: Wash the paper multiple times with phosphoric acid (e.g., 75 mM) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition at each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[16]

Analysis of Protein Phosphorylation (Western Blotting)

This technique is used to quantify the phosphorylation status of key proteins like MLC and MYPT1 in response to this compound treatment.[16][17]

Protocol:

  • Cell/Tissue Treatment: Culture smooth muscle cells or use fresh tissue strips. Treat them with an agonist (e.g., serotonin) in the presence or absence of this compound for a specified time.

  • Lysis: Immediately flash-freeze the samples in liquid nitrogen to halt enzymatic activity. Lyse the cells/tissues in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-MYPT1 or anti-phospho-MLC).[16][17]

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: To normalize the data, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the protein. Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Conclusion

This compound is a highly potent and specific inhibitor of Rho-kinase (ROCK), a central enzyme in the calcium sensitization pathway of smooth muscle. Its mechanism of action involves the direct inhibition of ROCK, leading to the reactivation of myosin light chain phosphatase. This, in turn, promotes the dephosphorylation of the myosin light chain, causing smooth muscle relaxation. The quantitative data underscore its selectivity for ROCK over other kinases, and the established experimental protocols provide a robust framework for its further investigation. This technical guide provides a comprehensive foundation for understanding and utilizing this compound as a critical tool in smooth muscle physiology and pharmacology research.

References

Unveiling the Potency and Precision of Hydroxyfasudil: A Selective ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Pharmacological Profile of a Promising Therapeutic Agent

This technical guide provides an in-depth analysis of the pharmacological profile of Hydroxyfasudil, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As the active metabolite of Fasudil, this compound has garnered significant interest within the scientific and drug development communities for its potential therapeutic applications in a range of disorders, including cardiovascular diseases and neurological conditions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Quantitative Inhibitory Profile of this compound

This compound demonstrates potent and selective inhibition of both ROCK isoforms, ROCK1 and ROCK2. Its inhibitory activity has been quantified through various in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the IC50 values of this compound against ROCK kinases and a panel of other kinases, highlighting its selectivity.

Table 1: Inhibitory Activity of this compound against ROCK Kinases

KinaseIC50 (µM)
ROCK10.73[1][2][3]
ROCK20.72[1][2][3]

Table 2: Selectivity Profile of this compound against Other Kinases

KinaseIC50 (µM)Fold Selectivity vs. ROCK1Fold Selectivity vs. ROCK2
Protein Kinase A (PKA)37[2]~51~51
Myosin Light Chain Kinase (MLCK)Markedly less inhibitory (>50-100 times)>50-100>50-100
Protein Kinase C (PKC)Markedly less inhibitory (>50-100 times)>50-100>50-100

Mechanism of Action: Beyond ROCK Inhibition

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of ROCK1 and ROCK2. This inhibition disrupts the downstream signaling cascade that regulates a variety of cellular processes.

The ROCK Signaling Pathway

ROCKs are key effectors of the small GTPase RhoA.[4][5][6] Upon activation, ROCKs phosphorylate several downstream substrates, leading to the regulation of actin cytoskeleton dynamics, cell adhesion, migration, and smooth muscle contraction.[4][7]

ROCK_Signaling_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) ROCK->pMLC Phosphorylates LIMK LIM Kinase (LIMK) ROCK->LIMK Activates This compound This compound This compound->ROCK Inhibits MLCP->pMLC Dephosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction Cofilin Cofilin LIMK->Cofilin Inhibits Actin Actin Cytoskeleton Stabilization Cofilin->Actin Depolymerizes Kinase_Inhibition_Assay_Workflow Start Start Coat_Plate Coat 96-well plate with MYPT1 substrate Start->Coat_Plate Wash1 Wash plate Coat_Plate->Wash1 Prepare_Inhibitor Prepare serial dilutions of this compound Wash1->Prepare_Inhibitor Add_Reagents Add this compound, ROCK enzyme, and ATP Prepare_Inhibitor->Add_Reagents Incubate_Reaction Incubate at 30°C for 60 minutes Add_Reagents->Incubate_Reaction Wash2 Wash plate Incubate_Reaction->Wash2 Add_Primary_Ab Add anti-phospho-MYPT1 antibody Wash2->Add_Primary_Ab Incubate_Ab1 Incubate at RT for 1 hour Add_Primary_Ab->Incubate_Ab1 Wash3 Wash plate Incubate_Ab1->Wash3 Add_Secondary_Ab Add HRP-conjugated secondary antibody Wash3->Add_Secondary_Ab Incubate_Ab2 Incubate at RT for 1 hour Add_Secondary_Ab->Incubate_Ab2 Wash4 Wash plate Incubate_Ab2->Wash4 Add_Substrate Add TMB substrate Wash4->Add_Substrate Stop_Reaction Add stop solution Add_Substrate->Stop_Reaction Read_Absorbance Measure absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data Calculate % inhibition and IC50 value Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Notes: In Vitro Assays for Hydroxyfasudil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxyfasudil, also known as HA-1100, is the active metabolite of Fasudil, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] It demonstrates significant inhibitory effects on both ROCK1 and ROCK2 isoforms, making it a valuable tool for studying the Rho/ROCK signaling pathway, which is implicated in various cellular functions such as cell adhesion, migration, proliferation, and apoptosis.[1][4][5] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the key quantitative data for this compound's inhibitory and activation concentrations in various cell-free and cell-based assays.

Target/ProcessAssay TypeValueUnitReference
ROCK1 Cell-free kinase assay0.73µM (IC₅₀)[1][4][5]
ROCK2 Cell-free kinase assay0.72µM (IC₅₀)[1][4][5]
PKA Cell-free kinase assay37µM (IC₅₀)[1][4]
eNOS mRNA levels Cell-based (HAEC)0.8 ± 0.3µM (EC₅₀)[4]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and general workflows for the described in vitro assays.

ROCK_Signaling_Pathway cluster_activation Activation Pathway cluster_substrates ROCK Substrates cluster_outcomes Cellular Outcomes RhoA Active RhoA (GTP-bound) ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC  Direct  Phosphorylation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation Actin Actin Cytoskeleton Reorganization ROCK->Actin This compound This compound This compound->ROCK Inhibition pMLC Phospho-MLC Contraction Stress Fiber Formation & Cell Contraction pMLC->Contraction MLCP MLC Phosphatase (MLCP) MLCP->MLC Dephosphorylation pMYPT1 Phospho-MYPT1 (Inactive MLCP) pMYPT1->MLCP

Caption: Simplified Rho/ROCK signaling pathway inhibited by this compound.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant ROCK Enzyme - Kinase Buffer - Substrate (e.g., MYPT1) - ATP - this compound dilutions start->prep_reagents add_inhibitor Add this compound dilutions and ROCK enzyme to plate prep_reagents->add_inhibitor pre_incubate Pre-incubate to allow inhibitor-enzyme binding add_inhibitor->pre_incubate initiate_reaction Initiate reaction by adding ATP and Substrate pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect signal (e.g., luminescence, fluorescence) stop_reaction->detect_signal analyze Analyze data and calculate IC₅₀ value detect_signal->analyze end End analyze->end

Caption: General workflow for an in vitro ROCK kinase inhibition assay.

Cell_Based_Assay_Workflow start Start seed_cells Seed cells (e.g., HAECs) in a multi-well plate start->seed_cells culture_cells Culture cells to desired confluency (e.g., 24h) seed_cells->culture_cells serum_starve Optional: Serum-starve cells to reduce basal signaling culture_cells->serum_starve treat_cells Treat cells with various concentrations of this compound serum_starve->treat_cells incubate_treat Incubate for a defined period (e.g., 24h) treat_cells->incubate_treat lyse_cells Lyse cells to collect protein or RNA incubate_treat->lyse_cells downstream_analysis Perform downstream analysis: - Western Blot (p-MYPT1) - qPCR (eNOS mRNA) - ELISA (cGMP levels) lyse_cells->downstream_analysis analyze_data Analyze and quantify results downstream_analysis->analyze_data end End analyze_data->end

Caption: Workflow for a cell-based assay to evaluate this compound's effects.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for ROCK Inhibition (Cell-Free)

This protocol is designed to determine the IC₅₀ value of this compound against ROCK1 and ROCK2 enzymes.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Substrate (e.g., long S6K peptide)

  • ATP (at Km concentration for the specific enzyme)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • White, opaque 96-well or 384-well plates

  • Plate reader (luminescence)

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in the kinase assay buffer. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is appropriate. Include a DMSO-only control.

  • Enzyme Preparation: Dilute the ROCK enzyme to the desired working concentration in the kinase assay buffer.

  • Assay Plate Setup: Add 5 µL of each this compound dilution (or DMSO control) to the wells of the assay plate.

  • Add Enzyme: Add 5 µL of the diluted ROCK enzyme to each well. Mix gently and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Prepare a substrate/ATP master mix. Add 10 µL of this mix to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Detect Signal: Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™).

  • Data Analysis:

    • Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of this compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response with variable slope).[6]

Protocol 2: Cell-Based Assay for eNOS Expression in Endothelial Cells

This protocol describes how to measure the effect of this compound on endothelial nitric oxide synthase (eNOS) expression in human aortic endothelial cells (HAECs).[4]

Materials:

  • Human Aortic Endothelial Cells (HAECs)

  • Endothelial cell growth medium

  • This compound stock solution (in DMSO)

  • 6-well tissue culture plates

  • TRIzol™ reagent or similar for RNA extraction

  • qRT-PCR reagents and primers for eNOS and a housekeeping gene (e.g., GAPDH)

  • RIPA buffer with protease and phosphatase inhibitors for protein extraction

  • BCA Protein Assay kit

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody against eNOS and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Seed HAECs in 6-well plates and grow until they reach 80-90% confluency.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µmol/L).[1] Include a DMSO vehicle control.

  • Incubation: Incubate the cells for a specified time (e.g., 24 hours).

  • Endpoint 1: mRNA Expression (qRT-PCR):

    • Wash cells with PBS and lyse directly in the well using TRIzol™.

    • Extract total RNA according to the manufacturer's protocol.

    • Perform reverse transcription to generate cDNA.

    • Perform quantitative PCR (qPCR) using primers for eNOS and the housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the fold-change in eNOS mRNA expression relative to the vehicle control.

  • Endpoint 2: Protein Expression (Western Blot):

    • Wash cells with ice-cold PBS and lyse using RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies for eNOS and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensity and normalize eNOS levels to the loading control.

Protocol 3: Cell Viability MTS Assay

This protocol is used to assess the effect of this compound on the viability and proliferation of cells, for example, in the context of VEGF-induced proliferation.[7]

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Recombinant VEGF

  • 96-well tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours.

  • Treatment: Treat the cells with different concentrations of this compound in the presence or absence of a stimulant like VEGF. Include controls for vehicle, VEGF alone, and this compound alone.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours).[7]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Express the viability as a percentage of the control (VEGF-treated) cells.[7]

    • Plot the percent viability against the concentration of this compound to determine its effect on cell proliferation.

References

Application Notes for Hydroxyfasudil in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyfasudil, an active metabolite of Fasudil, is a potent and specific inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] The Rho/ROCK signaling pathway is a critical regulator of numerous cellular functions, including cytoskeletal organization, cell adhesion, migration, proliferation, and apoptosis.[3][4] By targeting ROCK1 and ROCK2, this compound serves as a valuable tool for investigating these processes and holds therapeutic potential for various disorders.[3][4] These notes provide essential data and detailed protocols for the effective use of this compound in in vitro cell culture experiments.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The RhoA-ROCK signaling cascade is a central pathway in controlling cell contractility and motility. Active, GTP-bound RhoA recruits and activates ROCK. ROCK, in turn, phosphorylates multiple downstream targets. A key substrate is the Myosin Phosphatase Target subunit 1 (MYPT1), a regulatory subunit of Myosin Light Chain Phosphatase (MLCP).[3] Phosphorylation of MYPT1 by ROCK inhibits MLCP activity.[3] This leads to an increase in the phosphorylation of the Myosin Light Chain (MLC), which promotes the assembly of actin-myosin filaments, resulting in stress fiber formation and increased cellular contraction.[3][5] this compound exerts its effect by competitively inhibiting the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream targets and blocking this cascade.[6]

Hydroxyfasudil_Pathway cluster_0 cluster_1 RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits MLCP) This compound This compound This compound->ROCK Inhibits MLCP MLC Phosphatase (Inactive) MYPT1->MLCP Inhibits pMLC Phosphorylated MLC MLCP->pMLC Dephosphorylates Contraction Stress Fiber Formation Actin-Myosin Contraction pMLC->Contraction MLC MLC MLC->pMLC Phosphorylation

Caption: Mechanism of this compound action on the Rho/ROCK pathway.

Data Presentation

Inhibitory Potency

This compound demonstrates high potency and selectivity for ROCK isoforms over other kinases.[1][7]

TargetIC₅₀ Value (μM)Assay Type
ROCK1 0.73Cell-free assay[1]
ROCK2 0.72Cell-free assay[1]
PKA 37Cell-free assay[1][7]
Recommended Concentrations in Cell Culture

The optimal concentration of this compound is cell-type and application-dependent. A dose-response experiment is recommended to determine the effective concentration for a specific experimental setup.

Cell TypeConcentration Range (μM)Incubation TimeObserved EffectCitation
Human Vascular Endothelial Cells 0.1 - 10018 hoursIncreased eNOS expression and activity at 10 μM.[1][8]
Human Aortic Endothelial Cells (HAEC) 0.1 - 100-Increased eNOS mRNA half-life at 10 μM.[7]
Human Urethral Scar Fibroblasts 12.5 - 5024 - 48 hoursDose-dependent decrease in cell migration.[9]
VEGF-stimulated Endothelial Cells 1 - 3072 hoursInhibition of VEGF-induced cell viability.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder (Molecular Weight: ~307.37 g/mol )

  • Anhydrous/Sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Note: Perform calculations and weighing outside a sterile hood, but dissolve the compound in sterile DMSO inside a tissue culture hood to maintain sterility.[11]

    • Calculate the mass of this compound powder needed for your desired stock concentration and volume. For example, to make 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 0.001 L * 307.37 g/mol * 1000 mg/g = 3.07 mg

    • Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Inside a sterile hood, add the corresponding volume of sterile DMSO (e.g., 1 mL for a 10 mM stock).

    • Vortex thoroughly until the powder is completely dissolved. DMSO is hygroscopic; use fresh, anhydrous DMSO for best results.[1]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[12]

    • Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are typically stable for several months at -80°C.[7][12]

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution directly into pre-warmed (37°C) cell culture medium to achieve the final desired concentration.[13] For example, to make 10 mL of medium with a final concentration of 10 μM from a 10 mM stock, add 10 μL of the stock solution to 10 mL of medium (a 1:1000 dilution).

    • Crucially, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity. [14] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[15]

Protocol 2: General Protocol for Cell Treatment

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and sub-confluent (typically 60-80% confluency) at the time of treatment.

  • Incubation: Allow cells to adhere and recover overnight in a standard cell culture incubator (37°C, 5% CO₂).

  • Treatment:

    • Aspirate the old medium from the cells.

    • Add the freshly prepared working solution of this compound (from Protocol 1) to the treatment wells.

    • Add the vehicle control medium (containing the same final percentage of DMSO) to the control wells.

  • Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 18, 24, 48, or 72 hours, based on your experimental goals and literature).[1][9][10]

  • Downstream Analysis: Following incubation, proceed with your chosen assay, such as cell viability (MTS/MTT), migration (Transwell), apoptosis (flow cytometry), or protein analysis (Western blot).[9][10]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Working Dilute Stock into Culture Medium Stock->Working Treat Treat Cells with This compound Working->Treat Seed Seed Cells & Incubate 24h Seed->Treat Incubate Incubate for Desired Duration Treat->Incubate Assay Perform Assay (e.g., Western Blot, Viability, Migration) Incubate->Assay Data Data Collection & Analysis Assay->Data

Caption: General experimental workflow for using this compound.
Protocol 3: Assessing ROCK Inhibition via Western Blot for p-MYPT1

Rationale: A reliable method to confirm the biological activity of this compound in your cell model is to measure the phosphorylation status of its direct downstream target, MYPT1, at key inhibitory sites (e.g., Thr696 in human MYPT1).[16][17] Inhibition of ROCK should lead to a decrease in p-MYPT1 levels.

Procedure:

  • Cell Treatment: Treat cells with this compound and a vehicle control as described in Protocol 2 for a short duration (e.g., 30 minutes to 2 hours) to capture direct signaling events.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 15-20 µg) from each sample by SDS-PAGE.[9]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MYPT1 (e.g., anti-p-MYPT1 Thr696).[16][17]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total MYPT1 or a housekeeping protein (e.g., GAPDH, β-actin).[9][18]

    • Quantify band intensities using densitometry software. A decrease in the ratio of p-MYPT1 to total MYPT1 in this compound-treated samples compared to the vehicle control indicates successful ROCK inhibition.

References

Application Notes and Protocols for Intraperitoneal Administration of Hydroxyfasudil in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyfasudil, the active metabolite of Fasudil, is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including cytoskeletal organization, cell migration, proliferation, and apoptosis.[3][][5] Dysregulation of this pathway has been implicated in a range of pathologies, making ROCK an attractive therapeutic target. These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of this compound in mice, covering its mechanism of action, pharmacokinetic profile, and detailed experimental protocols.

Mechanism of Action: ROCK Inhibition

This compound exerts its biological effects by inhibiting the two isoforms of ROCK, ROCK1 and ROCK2.[1][2] The small GTPase RhoA activates ROCK, which in turn phosphorylates downstream substrates to modulate cellular contractility and cytoskeletal dynamics. Key downstream effectors of ROCK include Myosin Light Chain (MLC), Myosin Light Chain Phosphatase (MLCP), and LIM kinase (LIMK).[3][][6] By inhibiting ROCK, this compound prevents the phosphorylation of these substrates, leading to a reduction in actomyosin contractility and alterations in cellular morphology and motility.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_rock ROCK Inhibition cluster_downstream Downstream Effectors GPCR GPCRs / Growth Factor Receptors RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK MLCP MLCP (Active) ROCK->MLCP Phosphorylation MLC MLC ROCK->MLC Phosphorylation LIMK LIMK ROCK->LIMK Phosphorylation This compound This compound This compound->ROCK Inhibition MLC_p p-MLC MLCP->MLC_p Dephosphorylation MLCP_p p-MLCP (Inactive) MLC->MLC_p MLC_p->MLC Actin Actin Cytoskeleton (Stress Fibers, Contraction) MLC_p->Actin LIMK_p p-LIMK LIMK->LIMK_p Cofilin Cofilin LIMK_p->Cofilin Phosphorylation Cofilin_p p-Cofilin (Inactive) Cofilin->Cofilin_p Cofilin_p->Actin

Figure 1: this compound inhibits the ROCK signaling pathway.

Quantitative Data

Inhibitory Activity

This compound is a potent inhibitor of both ROCK isoforms.

TargetIC₅₀ (µM)
ROCK10.73[1][2]
ROCK20.72[1][2]
Table 1: Inhibitory concentration (IC₅₀) of this compound against ROCK1 and ROCK2.
Pharmacokinetic Parameters in Mice

The following pharmacokinetic data for this compound were obtained after a single intraperitoneal administration of its parent compound, Fasudil, to mice.

Fasudil Dose (i.p.)AnalyteCₘₐₓ (ng/mL)Tₘₐₓ (hr)AUC₀-∞ (ng·hr/mL)
3 mg/kgThis compound338.3 ± 45.40.25400.9 ± 53.6
10 mg/kgThis compound1086.7 ± 151.70.251344.9 ± 188.3
Table 2: Pharmacokinetic parameters of this compound in mouse plasma following intraperitoneal administration of Fasudil. Data adapted from Koumura et al.[7]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)

  • Experimental mice (e.g., C57BL/6)

  • 70% Ethanol for disinfection

Preparation of this compound Solution for Injection

This protocol is adapted from a commercially available solubilization guide and should be optimized for your specific experimental needs.[1]

  • Stock Solution (e.g., 5 mg/mL):

    • Weigh the required amount of this compound powder.

    • Dissolve in DMSO to create a stock solution. For example, to make a 5 mg/mL stock, dissolve 5 mg of this compound in 1 mL of DMSO.

    • Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Working Solution (for a final concentration of 0.5 mg/mL):

    • This formulation is designed for in vivo administration and minimizes the concentration of organic solvents.

    • In a sterile tube, add the following solvents in order:

      • 400 µL of PEG300

      • 50 µL of Tween-80

      • 100 µL of the 5 mg/mL this compound stock solution in DMSO.

      • 450 µL of sterile saline.

    • Vortex thoroughly to ensure a clear and homogenous solution. The final concentrations of the solvents will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • Prepare fresh on the day of injection.

Intraperitoneal Injection Protocol

The following is a standard procedure for intraperitoneal injection in mice.[8]

  • Animal Restraint:

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.

    • Gently tilt the mouse to a head-down position. This allows the abdominal organs to shift away from the injection site.

  • Injection Site:

    • The preferred injection site is the lower right quadrant of the abdomen.[8][9] This location helps to avoid puncturing the cecum, bladder, or other vital organs.

  • Injection Procedure:

    • Swab the injection site with 70% ethanol.

    • Use a sterile syringe with a 25-27 gauge needle.

    • Insert the needle at a 30-40 degree angle, with the bevel facing up.

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and reinject at a new site with a fresh needle.

    • Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically <10 mL/kg.[8] For a 25-gram mouse, this would be a maximum of 0.25 mL.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.

Experimental Workflow Visualization

Experimental_Workflow A Acclimatize Mice to Experimental Conditions B Randomize Mice into Treatment Groups (Vehicle vs. This compound) A->B C Prepare this compound and Vehicle Solutions B->C D Administer Daily Intraperitoneal Injections C->D E Monitor Animal Health and Body Weight D->E Daily F Conduct Behavioral Testing (if applicable) D->F As per study design G Euthanasia and Tissue Collection E->G F->G H Endpoint Analysis (e.g., Western Blot, IHC, Pharmacokinetics) G->H

Figure 2: General experimental workflow for in vivo studies.

Conclusion

This document provides a detailed protocol and relevant background information for the intraperitoneal administration of this compound in mice. Adherence to proper technique for solution preparation and injection is crucial for ensuring animal welfare and the reproducibility of experimental results. Researchers should adapt these protocols as necessary for their specific mouse models and experimental aims, always in accordance with institutional animal care and use guidelines.

References

Application Notes and Protocols: The Use of Hydroxyfasudil in a Canine Model of Effort Angina

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hydroxyfasudil, a potent Rho-kinase inhibitor, in a well-established canine model of effort angina. The protocols and data presented are intended to guide researchers in designing and executing similar preclinical studies to evaluate the therapeutic potential of novel anti-anginal agents.

Introduction

Effort angina, a manifestation of myocardial ischemia, is typically induced by physical exertion or stress, leading to an imbalance between myocardial oxygen supply and demand. The Rho-kinase pathway is implicated in the pathogenesis of coronary artery spasm and vasoconstriction, contributing to reduced myocardial blood flow.[1] this compound, an active metabolite of fasudil, is a specific inhibitor of Rho-kinase and has demonstrated significant anti-anginal effects in a canine model of pacing-induced myocardial ischemia, which mimics effort angina.[2][3] This document outlines the experimental protocols, summarizes key quantitative data, and illustrates the proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the key findings from a study evaluating the effects of this compound in a canine model of effort angina.[2][3]

Table 1: Effect of this compound on Pacing-Induced ST-Segment Depression

Treatment GroupDose (mg/kg, i.v.)Change in ST-Segment Depression (mV)
Saline (Control)-No significant change
This compound0.1Suppression of ST-segment depression
This compound0.3Suppression of ST-segment depression
Fasudil0.3Suppression of ST-segment depression

Table 2: Effect of this compound on Regional Myocardial Blood Flow in the Ischemic Region

Treatment GroupDose (mg/kg, i.v.)Effect on Endomyocardial Blood Flow
This compound0.1 and 0.3Increased regional blood flow
Fasudil0.3Increased regional blood flow

Table 3: Hemodynamic Effects of this compound Infusion (0.3 mg/kg over 30 min)

Vascular BedMaximal Change from Baseline (%)
Coronary Blood Flow▲ 160.1%
Vertebral Blood Flow▲ 123.1%
Femoral Blood FlowNo significant change

Experimental Protocols

Canine Model of Effort Angina

This protocol describes the creation of a canine model of effort angina through cardiac pacing-induced myocardial ischemia.[2][3]

1. Animal Preparation:

  • Anesthetize mongrel dogs.

  • Perform a left thoracotomy to expose the heart.

  • Isolate the left anterior descending (LAD) coronary artery.

  • Place a constrictor around the LAD to induce stenosis.

  • Implant electrodes for electrocardiogram (ECG) monitoring to measure ST-segment changes.

  • Insert catheters to measure hemodynamic parameters.

2. Induction of Myocardial Ischemia:

  • Induce a fixed degree of stenosis in the LAD, sufficient to cause ischemia only during increased heart rate.

  • Increase the heart rate by electrical pacing at 60 beats per minute above the baseline heart rate for 5 minutes.

  • Confirm the induction of ischemia by observing ST-segment depression on the ECG.

3. Drug Administration:

  • Following a recovery period (non-pacing), intravenously infuse this compound, fasudil, or saline over 30 minutes.[2][3]

  • The study cited used doses of 0.1 and 0.3 mg/kg for this compound and 0.3 mg/kg for fasudil.[2][3]

4. Assessment of Anti-anginal Effects:

  • Twenty-five minutes after the start of the drug infusion, re-initiate cardiac pacing for 5 minutes.[2][3]

  • Continuously monitor the ECG for changes in the ST-segment to evaluate the degree of myocardial ischemia.

  • Measure regional myocardial blood flow to assess the drug's effect on coronary perfusion.

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action of this compound

This compound is a specific inhibitor of Rho-kinase.[2][4] The inhibition of Rho-kinase leads to the dephosphorylation of myosin light chain in vascular smooth muscle cells, resulting in vasodilation.[1][4] This vasodilation, particularly in the coronary arteries, increases myocardial blood flow and alleviates ischemia.[2][3] Furthermore, studies in canine models of ischemia-reperfusion injury suggest that this compound may also exert cardioprotective effects through a nitric oxide (NO)-mediated mechanism by preserving endothelial nitric oxide synthase (eNOS) expression.[5]

cluster_0 Vascular Smooth Muscle Cell RhoA RhoA-GTP ROCK Rho-kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Dephosphorylates Relaxation Vasodilation MLCP->Relaxation Contraction Vasoconstriction pMLC->Contraction This compound This compound This compound->ROCK Inhibits

Caption: Rho-kinase signaling pathway in vascular smooth muscle and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

The following diagram illustrates the key steps in the experimental protocol for assessing the efficacy of this compound in the canine model of effort angina.

A Animal Preparation (Anesthesia, Thoracotomy) B LAD Coronary Artery Stenosis A->B C Baseline ECG and Hemodynamic Recordings B->C D Pacing-Induced Ischemia (1) (Confirm ST Depression) C->D E Recovery Period D->E F Intravenous Infusion (this compound/Control) E->F G Pacing-Induced Ischemia (2) (Post-Treatment) F->G H Data Analysis (ST Segment, Blood Flow) G->H

Caption: Experimental workflow for the canine model of effort angina.

Safety and Selectivity

Studies have indicated that this compound does not have significant inotropic or chronotropic effects on the heart.[2][3] In anesthetized dogs, this compound did not affect the PR or QTc interval on the ECG at a dose of 2 mg/kg infused over 20 minutes.[2][3] The vasodilatory effect of this compound appears to be more pronounced in the coronary and vertebral arteries compared to the femoral artery, suggesting a degree of vascular bed selectivity.[2][3]

Conclusion

The canine model of pacing-induced myocardial ischemia is a valuable tool for the preclinical evaluation of anti-anginal drugs. This compound has demonstrated efficacy in this model by suppressing ST-segment depression and increasing regional myocardial blood flow, likely through the inhibition of the Rho-kinase pathway. These findings support the potential of Rho-kinase inhibitors as a novel therapeutic class for the management of effort angina.[2][3]

References

Application Notes and Protocols for Hydroxyfasudil Administration in Spontaneously Hypertensive Rat (SHR) Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Hydroxyfasudil, a potent Rho-kinase (ROCK) inhibitor, in spontaneously hypertensive rat (SHR) models. The protocols and data presented are collated from preclinical studies investigating the therapeutic potential of this compound in hypertension and related pathologies.

Introduction

This compound, the active metabolite of Fasudil, is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK signaling pathway is implicated in various cellular functions, including smooth muscle contraction, cell proliferation, and inflammatory responses.[1][2] In the context of hypertension, upregulation of the Rho/ROCK pathway contributes to increased vascular resistance and elevated blood pressure.[1][2] The spontaneously hypertensive rat (SHR) is a widely used genetic model of essential hypertension and serves as a valuable tool for evaluating the efficacy of antihypertensive agents like this compound.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound administration in SHR and normotensive Wistar Kyoto (WKY) rats.

Table 1: Effects of this compound on Hemodynamic Parameters in SHR and WKY Rats

Treatment GroupNSystolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)Mean Arterial Pressure (mmHg)Heart Rate (beats/min)Reference
WKY + Vehicle8135 ± 3Not ReportedNot Reported345 ± 10Shimizu et al., 2015
SHR + Vehicle8198 ± 5Not ReportedNot Reported380 ± 8Shimizu et al., 2015
SHR + this compound (1 mg/kg/day, i.p. for 6 weeks)8165 ± 4#Not ReportedNot Reported365 ± 7Shimizu et al., 2015

*p < 0.05 vs. WKY + Vehicle; #p < 0.05 vs. SHR + Vehicle

Table 2: Effects of this compound on Molecular Markers in the Ventral Prostate of SHR and WKY Rats

Treatment GroupNROCK Activity (fold increase vs. WKY)TGF-β1 (pg/mg protein)bFGF (pg/mg protein)α-SMA (arbitrary units)IL-6 (pg/mg protein)Reference
WKY + Vehicle81.00150 ± 1080 ± 50.4 ± 0.0525 ± 3Shimizu et al., 2015
SHR + Vehicle82.5 ± 0.3350 ± 25180 ± 121.2 ± 0.160 ± 5*Shimizu et al., 2015
SHR + this compound (1 mg/kg/day, i.p. for 6 weeks)81.3 ± 0.2#200 ± 15#100 ± 8#0.6 ± 0.07#35 ± 4#Shimizu et al., 2015

*p < 0.05 vs. WKY + Vehicle; #p < 0.05 vs. SHR + Vehicle

Table 3: Effects of this compound on Penile Rho-Kinase Activity and cGMP Concentrations in SHR

Treatment GroupNRho-Kinase Activity (fold increase vs. WKY)Penile cGMP (pmol/mg protein)Reference
WKY + VehicleNot Reported1.0012.5 ± 1.5Saito et al., 2012
SHR + VehicleNot Reported2.8 ± 0.45.0 ± 0.8Saito et al., 2012
SHR + this compound (3 mg/kg/day, i.p. for 6 weeks)Not Reported1.5 ± 0.3#8.5 ± 1.0#Saito et al., 2012
SHR + this compound (10 mg/kg/day, i.p. for 6 weeks)Not Reported1.1 ± 0.2#11.0 ± 1.2#Saito et al., 2012

*p < 0.05 vs. WKY + Vehicle; #p < 0.05 vs. SHR + Vehicle

Experimental Protocols

Animal Model
  • Strain: Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar Kyoto (WKY) rats as controls.

  • Age: Typically, studies initiate treatment in 12-week-old rats, an age at which hypertension is well-established in the SHR model.[1][2]

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

Preparation of this compound Solution
  • Formulation: this compound can be dissolved in sterile saline (0.9% NaCl) for intraperitoneal injection.

  • Concentration: The concentration of the solution should be calculated based on the desired dosage and the average weight of the rats to ensure accurate administration volumes.

  • Storage: The solution should be freshly prepared or stored according to the manufacturer's recommendations.

Administration of this compound
  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rat models.[1][2]

  • Dosage: Dosages ranging from 1 mg/kg/day to 10 mg/kg/day have been shown to be effective.[1][2][3] The specific dose should be chosen based on the experimental objectives.

  • Frequency and Duration: Daily administration for a period of 6 weeks is a typical treatment regimen to assess the chronic effects of this compound.[1][2]

Protocol for Intraperitoneal Injection:

  • Restraint: Gently restrain the rat. For a one-person technique, the rat can be held with the non-dominant hand, securing the head and thorax. For a two-person technique, one person restrains the animal while the other performs the injection.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Needle Insertion: Use a 23-25 gauge needle. Insert the needle at a 30-45 degree angle to the abdominal wall.

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and inject at a different site with a new sterile needle.

  • Injection: Slowly inject the calculated volume of the this compound solution.

  • Withdrawal: Withdraw the needle and return the rat to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.

Measurement of Blood Pressure and Heart Rate
  • Method: The tail-cuff method is a non-invasive technique commonly used for repeated measurement of blood pressure and heart rate in conscious rats.[1][2]

  • Acclimatization: To ensure accurate readings, the rats should be acclimated to the restraint and the procedure for several days prior to the actual measurements.

  • Procedure:

    • Place the rat in a restrainer.

    • Fit an inflatable cuff and a sensor over the base of the tail.

    • The cuff is inflated to occlude the tail artery and then slowly deflated.

    • The sensor detects the return of blood flow, and the system records the systolic blood pressure. Diastolic pressure and heart rate can also be derived from the pulse signal.

    • Multiple readings should be taken and averaged for each animal at each time point.

Euthanasia and Tissue Collection
  • At the end of the treatment period, rats are euthanized according to approved animal care and use protocols.

  • Tissues of interest (e.g., ventral prostate, aorta, heart) can be collected for further analysis, such as Western blotting, ELISA, or histological examination.

Visualizations

Signaling Pathway

Hydroxyfasudil_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Angiotensin_II Angiotensin II GPCR GPCR Angiotensin_II->GPCR Endothelin_1 Endothelin-1 Endothelin_1->GPCR RhoA RhoA-GTP (Active) GPCR->RhoA ROCK ROCK RhoA->ROCK Activates RhoA_inactive RhoA-GDP (Inactive) This compound This compound This compound->ROCK Inhibits eNOS eNOS This compound->eNOS Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain ROCK->MLC Phosphorylates TGF_beta1 TGF-β1 ROCK->TGF_beta1 bFGF bFGF ROCK->bFGF alpha_SMA α-SMA ROCK->alpha_SMA IL_6 IL-6 ROCK->IL_6 p_MLC Phosphorylated Myosin Light Chain MLCP->p_MLC Dephosphorylates Contraction Smooth Muscle Contraction (Vasoconstriction) p_MLC->Contraction MLC->p_MLC Relaxation Smooth Muscle Relaxation (Vasodilation) Proliferation_Fibrosis Cell Proliferation & Fibrosis TGF_beta1->Proliferation_Fibrosis bFGF->Proliferation_Fibrosis alpha_SMA->Proliferation_Fibrosis IL_6->Proliferation_Fibrosis NO Nitric Oxide (NO) eNOS->NO cGMP cGMP NO->cGMP cGMP->Relaxation

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (6 weeks) cluster_endpoint Endpoint Analysis Animal_Models Select Animal Models (12-week-old SHR and WKY rats) Acclimatization Acclimatize Animals (1 week) Animal_Models->Acclimatization Grouping Randomly Assign to Groups (WKY+Vehicle, SHR+Vehicle, SHR+this compound) Acclimatization->Grouping Drug_Prep Prepare this compound Solution (e.g., 1 mg/mL in saline) Grouping->Drug_Prep Daily_Injection Daily Intraperitoneal (i.p.) Injection Drug_Prep->Daily_Injection BP_Monitoring Weekly Blood Pressure & Heart Rate Measurement (Tail-Cuff Method) Daily_Injection->BP_Monitoring Final_BP Final Blood Pressure & Heart Rate Measurement Daily_Injection->Final_BP End of 6 weeks BP_Monitoring->Daily_Injection Euthanasia Euthanasia and Tissue Collection (Ventral Prostate, Aorta, etc.) Final_BP->Euthanasia Biochemical_Analysis Biochemical Assays (ELISA, Western Blot for ROCK activity, etc.) Euthanasia->Biochemical_Analysis Data_Analysis Statistical Data Analysis Biochemical_Analysis->Data_Analysis

Caption: Experimental workflow for this compound administration in SHR models.

References

Application Notes: Western Blot Analysis of ROCK Activity Following Hydroxyfasudil Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rho-associated coiled-coil containing protein kinase (ROCK) is a crucial downstream effector of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway plays a significant role in various cellular processes, including the organization of the actin cytoskeleton, cell adhesion, migration, proliferation, and smooth muscle contraction.[1][3][4] Dysregulation of the ROCK signaling pathway is implicated in the pathophysiology of numerous diseases, including hypertension, cancer, and neurological disorders.[5][6][7]

Hydroxyfasudil, the active metabolite of Fasudil, is a potent and specific inhibitor of ROCK.[1][8] It competitively binds to the ATP-binding site of the kinase domain of ROCK, preventing the phosphorylation of its downstream substrates.[3][5] A primary method for assessing ROCK activity in a cellular context is to measure the phosphorylation status of its key downstream targets using Western blot analysis. One of the most well-established substrates is the Myosin Phosphatase Target subunit 1 (MYPT1).[1][5] ROCK phosphorylates MYPT1, which in turn inhibits Myosin Light Chain Phosphatase (MLCP) activity, leading to an increase in phosphorylated Myosin Light Chain (p-MLC) and subsequent cell contraction and stress fiber formation.[1][3]

These application notes provide a detailed protocol for utilizing Western blotting to quantify the inhibitory effect of this compound on ROCK activity by measuring the phosphorylation levels of its downstream targets.

Mechanism of Action: this compound Inhibition of the ROCK Signaling Pathway

The diagram below illustrates the canonical RhoA/ROCK signaling pathway and the inhibitory action of this compound. Activated RhoA binds to and activates ROCK, which then phosphorylates its downstream targets, such as MYPT1, leading to cellular responses. This compound directly inhibits the kinase activity of ROCK, thereby preventing these downstream phosphorylation events.

ROCK_Pathway RhoA Active RhoA ROCK ROCK RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates pMYPT1 p-MYPT1 (Inactive MLCP) MYPT1->pMYPT1 MLC MLC pMYPT1->MLC Inhibits Dephosphorylation pMLC p-MLC MLC->pMLC Response Actomyosin Contraction Stress Fiber Formation pMLC->Response This compound This compound This compound->ROCK Inhibits

Caption: this compound inhibits ROCK, preventing downstream phosphorylation of MYPT1.

Quantitative Data Summary

The efficacy of this compound in inhibiting ROCK activity can be quantified by measuring the change in the phosphorylation of its downstream substrates. The following table summarizes representative quantitative data from studies evaluating the effects of this compound treatment.

Target ProteinTreatment GroupQuantitative ChangeCell/Tissue TypeReference
p-MYPT1 1.0 µM Fasudil (Hypoxia)Significant decrease vs. Hypoxia controlPulmonary Artery Smooth Muscle Cells (PAH-SMCs)[5]
p-MYPT1 1.0 µM Fasudil (Hypoxia)Significant decrease vs. Hypoxia controlPulmonary Artery Endothelial Cells (PAH-ECs)[5]
ROCK Activity This compound (1 mg/kg/day)Significant reduction vs. VehicleSpontaneously Hypertensive Rat (SHR) Ventral Prostate[9]
TGF-β1 This compound (1 mg/kg/day)Significant reduction vs. VehicleSpontaneously Hypertensive Rat (SHR) Ventral Prostate[9]
α-SMA This compound (1 mg/kg/day)Significant reduction vs. VehicleSpontaneously Hypertensive Rat (SHR) Ventral Prostate[9]

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess ROCK activity after this compound treatment.

Experimental Workflow Diagram

WB_Workflow A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Cell Lysis (Ice-cold RIPA buffer + inhibitors) A->B C 3. Lysate Clarification (Centrifugation at 14,000 x g) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Sample Preparation (Laemmli buffer + Boiling) D->E F 6. SDS-PAGE (10-50 µg protein/lane) E->F G 7. Protein Transfer (PVDF Membrane) F->G H 8. Blocking (5% BSA or non-fat milk in TBST) G->H I 9. Primary Antibody Incubation (e.g., anti-p-MYPT1, overnight at 4°C) H->I J 10. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) I->J K 11. Detection (ECL Substrate) J->K L 12. Imaging & Densitometry Analysis K->L

Caption: Workflow for Western blot analysis of ROCK activity.

1. Cell Culture and this compound Treatment

  • Culture cells of interest (e.g., smooth muscle cells, endothelial cells) to approximately 70-80% confluency in appropriate growth medium.

  • Starve the cells in a serum-free or low-serum medium for 12-24 hours, if required, to reduce basal ROCK activity.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for a predetermined duration (e.g., 1-24 hours).

  • If applicable, stimulate the cells with an agonist (e.g., lysophosphatidic acid) to induce ROCK activity during the final minutes of the this compound incubation period.[10]

2. Protein Lysate Preparation

  • After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[11]

  • Aspirate the PBS completely.

  • Add ice-cold lysis buffer (e.g., RIPA buffer or NP-40 buffer) supplemented with fresh protease and phosphatase inhibitor cocktails.[12] A typical volume is 0.5 mL for a 60 mm dish.[12]

    • RIPA Buffer Recipe : 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% Sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0.

  • Scrape the adherent cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[11]

  • Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[11]

  • Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[11][12]

  • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.[12][13]

3. Protein Concentration Determination

  • Determine the total protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay.[12]

  • Follow the manufacturer's instructions, using a set of bovine serum albumin (BSA) standards to generate a standard curve.

  • Measure the absorbance at 562 nm using a plate reader.[12]

  • Calculate the protein concentration of each sample based on the standard curve. This is crucial for ensuring equal protein loading in the subsequent steps.[11]

4. SDS-PAGE and Western Blotting

  • Normalize the volume of each lysate to contain the desired amount of protein (typically 10-50 µg per lane) and add an equal volume of 2X Laemmli sample buffer.

  • Denature the samples by boiling at 95-100°C for 5 minutes.

  • Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 8-12% Tris-glycine gel, depending on the target protein size).

  • Perform electrophoresis in 1X running buffer until the dye front reaches the bottom of the gel (e.g., 1-2 hours at 100 V).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13] Activate the PVDF membrane with methanol for 30 seconds before transfer.

  • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.

5. Immunodetection

  • After transfer, briefly rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Do not allow the membrane to dry out.

  • Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[13]

  • Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-MYPT1) diluted in blocking buffer. The optimal dilution and incubation time should be determined empirically, but an overnight incubation at 4°C is often recommended for increased signal.

  • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[13]

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it evenly to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

6. Data Analysis

  • To normalize for protein loading, the same membrane should be stripped and re-probed with an antibody against the total form of the target protein (e.g., total MYPT1) and/or a housekeeping protein like GAPDH or β-actin.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Calculate the ratio of the phosphorylated protein to the total protein (e.g., p-MYPT1 / total MYPT1) for each sample to determine the relative phosphorylation level.

  • Compare the phosphorylation ratios between the this compound-treated groups and the vehicle control group to determine the extent of ROCK inhibition. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess significance.

References

Application Notes and Protocols for In Vivo Formulation of Hydroxyfasudil using DMSO and PEG300

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyfasudil, the active metabolite of fasudil, is a potent inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). Its therapeutic potential is being investigated in a variety of research areas, including cardiovascular diseases, neurological disorders, and oncology. Due to its limited aqueous solubility, developing a suitable formulation for in vivo administration is critical for preclinical research. This document provides detailed application notes and protocols for the formulation of this compound using a co-solvent system of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300). This vehicle is designed to enhance the solubility of hydrophobic compounds for administration in animal models.

Data Presentation

This compound Properties
PropertyValueReference
Molecular FormulaC₁₄H₁₇N₃O₃S[1]
Molecular Weight307.37 g/mol [1][2]
Mechanism of ActionROCK1 and ROCK2 Inhibitor[2][3][4]
IC₅₀ for ROCK10.73 µM[4]
IC₅₀ for ROCK20.72 µM[4]
Solubility Data
Solvent / VehicleSolubilityReference
DMSO68 mg/mL (197.77 mM)[3]
Water60 mg/mL[3]
EthanolInsoluble[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.5 mg/mL (Clear Solution)This is a commonly used vehicle for poorly soluble compounds.[5][6]
Vehicle Component Toxicity
ComponentLD₅₀ (Oral, Mouse)Noted ToxicitiesReference
DMSO~7 mL/kgCan cause kidney and liver damage with long-term administration. May cause mild neurological deficits at high doses.[7]
PEG300Low ToxicityPotential for kidney and liver damage with long-term administration.[7]

Note: The toxicity data is for individual components. The combined toxicity of the mixture may differ. It is crucial to include a vehicle-only control group in any in vivo experiment.

Experimental Protocols

Preparation of this compound Formulation (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL solution of this compound in a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation is suitable for various administration routes, including oral gavage and intraperitoneal injection.

Materials:

  • This compound HCl powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent

  • Polyethylene Glycol 300 (PEG300), USP grade or equivalent

  • Tween-80 (Polysorbate 80), USP grade or equivalent

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Prepare the Vehicle Mixture:

    • In a sterile conical tube, combine the vehicle components in the following order and volumetric ratios:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Sterile Saline

    • For example, to prepare 10 mL of the vehicle, add 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of sterile saline.

    • Vortex the mixture thoroughly until a clear, homogenous solution is formed.

  • Dissolve this compound:

    • Weigh the required amount of this compound HCl powder. For a 1 mg/mL final concentration, you will need 10 mg for 10 mL of the final formulation.

    • To ensure complete dissolution, it is recommended to first prepare a concentrated stock solution in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Add the this compound stock solution to the pre-mixed vehicle to achieve the final desired concentration.

    • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.[5] Visually inspect the solution to ensure there is no precipitate.

  • Sterilization and Storage:

    • It is recommended to prepare this formulation fresh before each use as solutions of this compound may be unstable.[2]

    • If short-term storage is necessary, store the solution at 2-8°C and protect it from light.

    • For administration, the solution should be brought to room temperature before use.

In Vivo Administration

Administration Routes:

  • Oral Gavage (p.o.): This is a common route for administering drugs to rodents. Ensure the gavage needle is of the appropriate size for the animal and the procedure is performed by trained personnel to avoid injury.

  • Intraperitoneal Injection (i.p.): This route allows for rapid absorption. Use a sterile needle and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

Dosage and Vehicle Control:

  • The appropriate dosage of this compound will depend on the specific animal model and experimental design. A thorough literature review and/or a dose-response study is recommended to determine the optimal dose.

  • Crucially, a control group of animals should be administered the vehicle alone (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) following the same volume and administration schedule as the drug-treated group. This will account for any physiological effects of the vehicle itself.

Animal Monitoring:

  • Closely monitor the animals after administration for any signs of toxicity or adverse reactions, such as changes in weight, behavior, or physical appearance.

Mandatory Visualizations

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh Weigh this compound stock Prepare concentrated stock in DMSO weigh->stock combine Combine stock and vehicle stock->combine mix_vehicle Prepare Vehicle (PEG300, Tween-80, Saline) mix_vehicle->combine dissolve Vortex/Sonicate to dissolve combine->dissolve final_sol Final Formulation dissolve->final_sol animal_groups Animal Groups (Treatment vs. Vehicle Control) final_sol->animal_groups admin_route Select Administration Route (p.o. or i.p.) animal_groups->admin_route administer Administer Formulation admin_route->administer monitor Monitor Animals administer->monitor

Caption: Experimental workflow for this compound formulation and in vivo administration.

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates This compound This compound This compound->ROCK Inhibits MLC_P Phosphorylated MLC (MLC-P) MLCP->MLC_P Dephosphorylates MLC->MLC_P Actin_Cytoskeleton Actin Cytoskeleton Reorganization MLC_P->Actin_Cytoskeleton Contraction Smooth Muscle Contraction Actin_Cytoskeleton->Contraction

Caption: Simplified ROCK signaling pathway inhibited by this compound.

References

Troubleshooting & Optimization

How to prepare a stable stock solution of Hydroxyfasudil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of Hydroxyfasudil stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: The most common and recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is also soluble in water.[1][3]

Q2: What is the solubility of this compound in different solvents?

A2: The solubility of this compound can vary slightly between suppliers. It is highly soluble in DMSO and has good solubility in water. It is generally considered insoluble in ethanol.[1][3] For optimal results, it is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[1]

Q3: How should I store the solid compound and the prepared stock solution?

A3: Solid this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][4] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1-2 years or at -20°C for up to 1 year.[5] Some suppliers suggest that solutions are unstable and should be prepared fresh.[4]

Q4: Can I sonicate the solution to aid dissolution?

A4: Yes, gentle warming and sonication can be used to help dissolve this compound if you observe precipitation or if the compound is slow to go into solution.[2][3][5]

Troubleshooting Guide

Issue: My this compound is not dissolving completely in DMSO.

  • Solution 1: Check your DMSO quality. Ensure you are using fresh, anhydrous (moisture-free) DMSO. Older DMSO can absorb moisture from the air, which can significantly decrease the solubility of many compounds, including this compound.[1]

  • Solution 2: Gentle Heating/Sonication. Gently warm the solution and use a sonicator to aid dissolution.[2][5] Be cautious with the temperature to avoid any potential degradation of the compound.

  • Solution 3: Re-evaluate the concentration. While this compound has high solubility in DMSO, ensure you are not trying to prepare a stock solution that exceeds its maximum solubility (see solubility table below).

Issue: I see precipitation when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media).

  • Solution 1: Intermediate Dilution. Before the final dilution in your aqueous buffer, perform an intermediate dilution of your DMSO stock in a small volume of DMSO or your final buffer. This can help to mitigate the rapid change in solvent polarity that causes precipitation.

  • Solution 2: Pre-warm solutions. Pre-warming both your stock solution and the aqueous buffer to 37°C before dilution can sometimes prevent precipitation that occurs at lower temperatures.[2]

  • Solution 3: Lower the final DMSO concentration. The final concentration of DMSO in your experimental setup should be as low as possible (typically <0.1%) to avoid solvent effects on your cells or assay. A higher DMSO concentration in the final solution can sometimes contribute to precipitation.

  • Solution 4: Use a co-solvent system for in vivo studies. For animal experiments, specific formulations using co-solvents like PEG300, Tween-80, or corn oil are often required to maintain solubility and bioavailability.[1][5]

Data Presentation

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO68 mg/mL[1]197.77 mM[1]Use of fresh, moisture-free DMSO is recommended.[1]
Water60 mg/mL[1]-Gentle warming and sonication may be required.[3]
EthanolInsoluble[1]-Not a recommended solvent.

Table 2: Storage Conditions

FormStorage TemperatureDuration
Solid Powder-20°C3 years[1][4]
Stock Solution in DMSO-80°C1-2 years[5]
Stock Solution in DMSO-20°C1 year[5]

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 307.37 g/mol for the free base, 343.83 g/mol for the HCl salt; check your product datasheet)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of this compound (assuming MW of 343.83 g/mol for the HCl salt), you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 343.83 g/mol * (1000 mg / 1 g) = 3.4383 mg

  • Weigh the compound: Carefully weigh out approximately 3.44 mg of this compound powder and place it into a sterile vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the compound: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator or gently warm the solution to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.

Visualizations

Hydroxyfasudil_Stock_Preparation cluster_start Start cluster_dissolution Dissolution cluster_storage Storage start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex/Sonicate to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C aliquot->store

Caption: Workflow for preparing a stable this compound stock solution.

Rho_ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK (Rho-associated kinase) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (p-MLC) ROCK->pMLC Phosphorylates MLCP->pMLC Dephosphorylates Contraction Actin-Myosin Contraction (e.g., Smooth Muscle Contraction, Stress Fiber Formation) pMLC->Contraction Leads to This compound This compound This compound->ROCK Inhibits

Caption: The inhibitory effect of this compound on the Rho/ROCK signaling pathway.

References

Preventing Hydroxyfasudil precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hydroxyfasudil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in cell culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?

A1: This is a common issue that can occur for several reasons:

  • Limited Aqueous Solubility: While this compound is soluble in organic solvents like DMSO, its solubility in aqueous solutions like cell culture media is significantly lower.

  • Final Concentration: The final concentration of this compound in the media may have exceeded its solubility limit.

  • DMSO Concentration: The final concentration of DMSO in the media should be kept low (typically below 0.5%) to avoid toxicity and precipitation of the compound. A high local concentration of DMSO upon addition can cause the compound to crash out of solution.

  • Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.

  • pH and Temperature: The pH and temperature of the cell culture medium can influence the solubility of this compound.

Q2: What are the visual signs of this compound precipitation?

A2: Precipitation can manifest as a fine, crystalline-like material, a cloudy or hazy appearance in the culture medium, or small particles that are visible under a microscope.

Q3: Can I still use my culture if I observe precipitation?

A3: It is not recommended. The presence of precipitate indicates that the actual concentration of soluble this compound is unknown and likely lower than intended, which will affect the accuracy and reproducibility of your experimental results. The precipitate itself could also have unintended effects on your cells.

Q4: How should I prepare my this compound stock solution?

A4: It is recommended to prepare a high-concentration stock solution in an appropriate solvent like DMSO. Ensure the this compound is completely dissolved before further dilution. Sonication or gentle warming (up to 60°C) can aid dissolution.[1]

Q5: What is the recommended storage for this compound stock solutions?

A5: Store stock solutions at -20°C or -80°C for long-term stability.[1] Stock solutions in DMSO are reported to be stable for up to one year at -20°C and up to two years at -80°C.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Step 1: Optimize Stock Solution Preparation

Proper preparation of the stock solution is critical.

  • Solvent Selection: Use anhydrous, high-purity DMSO to prepare your stock solution. Moisture in DMSO can reduce the solubility of many compounds.

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM or higher) to minimize the volume of solvent added to your culture medium.

  • Dissolution: Ensure the compound is fully dissolved. If you observe any particulate matter, you can try the following:

    • Sonication: Use a bath sonicator to aid dissolution.

    • Gentle Warming: Briefly warm the solution. For this compound, warming to 60°C has been suggested.[1]

Step 2: Proper Dilution into Culture Medium

The method of dilution is crucial to prevent precipitation.

  • Pre-warm the Medium: Always use pre-warmed (37°C) cell culture medium for your experiments.

  • Stepwise Dilution: Instead of adding the concentrated stock solution directly to the full volume of your culture medium, perform a stepwise dilution.

    • Aliquot a small volume of pre-warmed medium into a sterile tube.

    • Add the required volume of your this compound stock solution to this small volume of medium and mix gently by pipetting or inverting the tube.

    • Add this intermediate dilution to the rest of your culture medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1%, and not exceeding 0.5%.

Step 3: Consider Co-solvents for Working Solutions

For in vivo or certain in vitro applications, co-solvents can improve solubility. While not typically used directly in standard cell culture, understanding these formulations can be helpful.

ProtocolSolventsFinal Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.5 mg/mL (1.63 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.5 mg/mL (1.63 mM)
310% DMSO, 90% Corn Oil≥ 0.5 mg/mL (1.63 mM)

Data sourced from MedChemExpress product information.[1]

Step 4: Evaluate Media Components and Conditions
  • Serum: The presence of serum (e.g., Fetal Bovine Serum - FBS) can sometimes help to stabilize compounds and prevent precipitation through protein binding. However, in other cases, interactions with serum proteins can lead to precipitation. If you are working in serum-free conditions, the risk of precipitation might be higher.

  • pH: The pH of the culture medium should be stable and within the physiological range (typically 7.2-7.4). Significant shifts in pH can alter the charge of this compound and affect its solubility.

  • Temperature: Maintain a constant temperature of 37°C. Temperature fluctuations can cause compounds to fall out of solution.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Materials:

    • This compound powder (Molecular Weight: 307.37 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 3.07 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

    • Vortex the tube until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes or warm it briefly to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizations

Rho-Associated Kinase (ROCK) Signaling Pathway

This compound is a potent inhibitor of ROCK1 and ROCK2. The diagram below illustrates the central role of ROCK in regulating cellular processes such as cell contraction, motility, and proliferation.

ROCK_Signaling_Pathway ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK1/ROCK2 RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits LIMK LIM Kinase ROCK->LIMK Activates This compound This compound This compound->ROCK Inhibits pMLC Phospho-MLC Actin_Stress_Fibers Actin Stress Fiber Formation & Cell Contraction pMLC->Actin_Stress_Fibers MLCP->pMLC Dephosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits Cofilin->Actin_Stress_Fibers Regulates Actin Dynamics

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Treatment in Cell Culture

This workflow outlines the key steps for preparing and using this compound in a cell culture experiment to minimize the risk of precipitation.

Experimental_Workflow Workflow for this compound Cell Treatment start Start prep_stock Prepare Concentrated This compound Stock (e.g., 10 mM in DMSO) start->prep_stock store_stock Aliquot and Store Stock at -20°C/-80°C prep_stock->store_stock thaw_stock Thaw a Single-Use Aliquot of Stock Solution store_stock->thaw_stock intermediate_dilution Perform Intermediate Dilution: Add Stock to a Small Volume of Warmed Medium thaw_stock->intermediate_dilution prewarm_media Pre-warm Cell Culture Medium to 37°C prewarm_media->intermediate_dilution final_dilution Add Intermediate Dilution to the Final Volume of Culture Medium intermediate_dilution->final_dilution treat_cells Add Medicated Medium to Cells final_dilution->treat_cells incubate Incubate Cells and Monitor for Precipitation treat_cells->incubate end End incubate->end

Caption: Recommended workflow for preparing this compound working solutions.

Troubleshooting Logic for Precipitation Issues

This diagram provides a logical flow to diagnose and resolve precipitation problems with this compound.

Troubleshooting_Logic Troubleshooting Precipitation start Precipitation Observed? check_stock Is Stock Solution Clear? start->check_stock check_final_conc Is Final Concentration Too High? check_stock->check_final_conc Yes remake_stock Remake Stock Solution. Use Sonication/Warming. check_stock->remake_stock No check_dmso_conc Is Final DMSO Concentration >0.5%? check_final_conc->check_dmso_conc No lower_conc Lower the Final Working Concentration. check_final_conc->lower_conc Yes check_dilution Was Stepwise Dilution Performed? check_dmso_conc->check_dilution No adjust_stock Increase Stock Concentration to Reduce Volume Added. check_dmso_conc->adjust_stock Yes check_media_temp Was Medium Pre-warmed to 37°C? check_dilution->check_media_temp Yes use_stepwise Implement Stepwise Dilution Protocol. check_dilution->use_stepwise No prewarm Ensure Medium is Pre-warmed. check_media_temp->prewarm No resolved Issue Resolved check_media_temp->resolved Yes remake_stock->resolved lower_conc->resolved adjust_stock->resolved use_stepwise->resolved prewarm->resolved

Caption: A logical guide to troubleshooting this compound precipitation.

References

Technical Support Center: Off-Target Effects of Hydroxyfasudil on PKA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the off-target effects of Hydroxyfasudil on Protein Kinase A (PKA).

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the experimental investigation of this compound's off-target effects on PKA.

Q1: I am observing unexpected cellular effects at concentrations of this compound that are significantly higher than its IC50 for ROCK. Could this be due to off-target effects on PKA?

A1: Yes, it is possible. This compound is a potent inhibitor of ROCK1 and ROCK2, but it also exhibits inhibitory activity against PKA at higher concentrations.[1][2] If your experimental system has a highly active PKA signaling pathway, you might observe phenotypes consistent with PKA inhibition. We recommend performing a dose-response experiment and comparing the observed cellular effects with the known IC50 values for both ROCK and PKA.

Q2: My in vitro kinase assay shows inhibition of PKA by this compound, but I don't see any corresponding downstream effects in my cell-based assays. What could be the reason?

A2: Several factors could contribute to this discrepancy:

  • Cellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations close to the Km of the kinase. However, intracellular ATP levels are typically much higher, which can lead to a rightward shift in the IC50 value for competitive inhibitors in a cellular context.

  • Subcellular Localization: The accessibility of this compound to PKA within the cell can be limited by its localization. PKA is often compartmentalized by A-Kinase Anchoring Proteins (AKAPs), which might restrict the inhibitor's access.[3][4]

  • Signal Amplification and Redundancy: The PKA signaling pathway is part of a complex network with feedback loops and crosstalk with other pathways.[5][6] Cellular compensatory mechanisms might mask the effect of partial PKA inhibition.

Q3: I am designing a kinase selectivity panel to test this compound. Which kinases, besides ROCK and PKA, should I include?

A3: While ROCK and PKA are the primary on- and off-targets of interest, it is good practice to include a broader panel of kinases to assess selectivity comprehensively. Consider including other members of the AGC kinase family (to which both ROCK and PKA belong) as they share structural similarities in their ATP-binding pockets. It is also advisable to include kinases from other families to ensure broad selectivity profiling.

Q4: What are some common pitfalls to avoid when performing in vitro PKA activity assays with this compound?

A4: To ensure accurate and reproducible results, be mindful of the following:

  • DMSO Concentration: Ensure the final concentration of DMSO (the solvent for this compound) is consistent across all experimental conditions and does not exceed a level that affects enzyme activity.[7]

  • Reagent Purity: Use high-purity ATP, substrates, and buffers to avoid interference with the assay.[7]

  • Enzyme and Substrate Concentrations: Optimize the concentrations of PKA and its substrate to ensure the assay is in the linear range and to avoid substrate depletion or product inhibition.[7]

  • Compound Interference: Some compounds can interfere with the detection method (e.g., fluorescence or luminescence). Run appropriate controls to check for compound interference.[7]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against its primary targets (ROCK1 and ROCK2) and its off-target activity against PKA.

KinaseIC50 (μM)
ROCK10.73
ROCK20.72
PKA37

Data sourced from cell-free assays.[1][2]

Experimental Protocols

This section provides a detailed methodology for an in vitro biochemical assay to determine the IC50 of this compound for PKA. This protocol is based on a luminescence-based ADP detection assay format.

Objective: To quantify the inhibitory effect of this compound on Protein Kinase A (PKA) activity by measuring the generation of ADP.

Materials:

  • Recombinant human PKA catalytic subunit

  • PKA-specific peptide substrate (e.g., Kemptide)

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50μM DTT)[8]

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of this compound in kinase reaction buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant PKA enzyme to the desired working concentration in kinase reaction buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare a solution of the PKA substrate and ATP in the kinase reaction buffer. The ATP concentration should be at or near the Km for PKA to accurately determine the IC50 value.

  • Assay Setup:

    • Add 2.5 µL of the this compound serial dilutions or vehicle control (buffer with DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted PKA enzyme to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Kinase Reaction and ADP Detection:

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.

    • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP detection kit (e.g., ADP-Glo™). This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

PKA Signaling Pathway

PKA_Signaling_Pathway GPCR GPCR G_Protein G Protein (Gs) GPCR->G_Protein Ligand Binding AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PKA_active Active PKA (2C) PKA_inactive->PKA_active Dissociation Phosphorylation Phosphorylation PKA_active->Phosphorylation Substrates Downstream Substrates (e.g., CREB) Substrates->Phosphorylation Cellular_Response Cellular Response Phosphorylation->Cellular_Response

Caption: Canonical PKA signaling pathway initiated by GPCR activation.

Experimental Workflow for IC50 Determination

Experimental_Workflow start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound prep_reagents Prepare PKA Enzyme and Substrate/ATP Mix start->prep_reagents assay_setup Assay Plate Setup: Add Compound, Enzyme prep_compound->assay_setup prep_reagents->assay_setup incubation1 Pre-incubation (10 min) assay_setup->incubation1 reaction_start Initiate Reaction (Add Substrate/ATP) incubation1->reaction_start incubation2 Kinase Reaction (60 min at 30°C) reaction_start->incubation2 detection ADP Detection (Luminescence) incubation2->detection analysis Data Analysis: IC50 Calculation detection->analysis end End analysis->end

Caption: Workflow for determining the IC50 of this compound against PKA.

This compound Target Selectivity

Target_Selectivity This compound This compound ROCK1 ROCK1 (Primary Target) This compound->ROCK1 High Potency (IC50 = 0.73 μM) ROCK2 ROCK2 (Primary Target) This compound->ROCK2 High Potency (IC50 = 0.72 μM) PKA PKA (Off-Target) This compound->PKA Lower Potency (IC50 = 37 μM)

Caption: Target selectivity of this compound for ROCK kinases versus PKA.

References

Technical Support Center: Optimizing Hydroxyfasudil Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hydroxyfasudil in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the active metabolite of Fasudil, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] Its primary mechanism of action is the inhibition of ROCK, a serine/threonine kinase that plays a crucial role in various cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation. By inhibiting ROCK, this compound modulates the downstream signaling pathways involved in these processes.

Q2: What is the relationship between Fasudil and this compound for in vivo studies?

Fasudil is a pro-drug that is rapidly metabolized in the liver to its more potent and active form, this compound.[1] When administering Fasudil in vivo, it is important to consider this conversion, as the observed effects are primarily due to the action of this compound. The maximum plasma concentration of this compound is typically a fraction of the parent drug, Fasudil. For instance, in rats, the maximum plasma concentration of this compound was found to be approximately 25% after intravenous infusion and 40% after intraperitoneal administration of Fasudil.[2]

Q3: What are the common animal models and therapeutic areas where this compound has been studied?

This compound and its parent compound Fasudil have been investigated in a wide range of preclinical animal models for various diseases, including:

  • Neurological Disorders: Stroke, Alzheimer's disease, Parkinson's disease, and spinal cord injury.[3][4][5]

  • Cardiovascular Diseases: Pulmonary hypertension, angina, and myocardial ischemia.[6][7][8]

  • Urological Conditions: Bladder overactivity and prostatic hyperplasia.

  • Inflammatory and Autoimmune Diseases: Allergic airway inflammation.[9]

Q4: How is ROCK activity measured to assess the efficacy of this compound?

The efficacy of this compound as a ROCK inhibitor is often determined by measuring the phosphorylation status of its downstream targets. A common method is to assess the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) at specific sites (e.g., Thr697, Ser854, Thr855).[10][11][12] This can be done using techniques like Western blotting with phospho-specific antibodies on tissue or cell lysates.[11] Commercially available ROCK activity assay kits also provide a standardized method for this measurement.[13]

Data Presentation: In Vivo Dosing of this compound and Fasudil

The following table summarizes effective doses and administration routes of this compound and its parent compound Fasudil from various in vivo studies. This information can serve as a starting point for dose-ranging studies in your specific experimental model.

Animal ModelDisease/Condition ModelledCompoundDoseRoute of AdministrationKey FindingsReference(s)
Mice Amyotrophic Lateral Sclerosis (ALS)Fasudil30 and 100 mg/kg/dayOral (in drinking water)Slowed disease progression, increased survival, and reduced motor neuron loss.[3]
Mice Alzheimer's Disease (APP/PS1 transgenic)Fasudil25 mg/kg/dayIntraperitoneal (i.p.)Improved spatial memory and modulated gut microbiota.[14]
Rats Ischemic Brain Damage (microembolization)This compound3 mg/kgIntravenous (i.v.)Improved neurological function and reduced infarct size.[2]
Rats Bladder Overactivity (cyclophosphamide-induced)This compound10 mg/kgIntraperitoneal (i.p.)Increased voided volumes and decreased detrusor pressure.[15]
Rats Pulmonary Hypertension (monocrotaline-induced)Fasudil30 and 100 mg/kg/dayOral (in drinking water)Improved survival and reduced pulmonary hypertension.[7]
Rats Hippocampal Neuron Apoptosis (propofol-induced)This compoundNot specifiedIntraperitoneal (i.p.)Ameliorated propofol-induced neuroapoptosis.[16]
Dogs Effort AnginaThis compound0.1 and 0.3 mg/kgIntravenous (i.v.) infusionSuppressed ST-segment depression and increased regional myocardial blood flow.[6]
Gerbils Delayed Neuronal Death (ischemia)This compound3 mg/kgNot specifiedProtected against ischemia-induced neuronal loss.[2]
Guinea Pigs Allergic Airway Inflammation (ovalbumin-induced)This compound1 and 10 mg/kgIntraperitoneal (i.p.)Reduced airway hyperreactivity and inflammation.[9]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile and stable solution of this compound for parenteral administration.

Materials:

  • This compound HCl powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 25-27G)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound HCl in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming or sonication can be used to aid dissolution if necessary.[17]

  • Vehicle Preparation:

    • A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[17]

  • Working Solution Preparation:

    • Calculate the required volume of the this compound stock solution based on the desired final concentration and the total volume of the working solution.

    • In a sterile tube, add the required volume of the this compound stock solution.

    • Add the appropriate volumes of PEG300 and Tween-80 to the tube.

    • Vortex the mixture until it is a clear solution.

    • Add the required volume of sterile saline to reach the final desired volume.

    • Vortex the final solution thoroughly. The working solution should be prepared fresh on the day of the experiment.[17]

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

Objective: To administer this compound solution into the peritoneal cavity of a mouse.

Materials:

  • Prepared this compound working solution

  • Sterile syringe (e.g., 1 mL) with a 25-27G needle

  • 70% ethanol

  • Gauze or cotton swabs

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be done by scruffing the mouse by the loose skin over its neck and shoulders.

  • Injection Site Identification:

    • The recommended injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or other internal organs.[18][19][20]

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.[18][20]

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically 10 ml/kg.[19][20]

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in the working solution - Poor solubility in the chosen vehicle.- Incorrect preparation procedure.- Ensure the use of fresh, anhydrous DMSO for the stock solution.[21]- Try alternative vehicle formulations, such as those containing cyclodextrins.[17]- Gentle warming and sonication can aid in dissolution.[17]- Prepare the working solution fresh before each use.[17]
Inconsistent or no observable in vivo effect - Inadequate dose.- Poor bioavailability with the chosen administration route.- Degradation of the compound.- Perform a dose-response study to determine the optimal concentration for your specific model.- Consider a different route of administration (e.g., intravenous for higher bioavailability).[1][22]- Ensure proper storage of this compound powder (typically at -20°C) and solutions.[17][21]- Verify the activity of your batch of this compound with an in vitro ROCK activity assay.
Signs of toxicity or adverse effects in animals - High dose of this compound.- Off-target effects.- Vehicle-related toxicity.- Reduce the dose of this compound.- Include a vehicle-only control group to assess the effects of the vehicle.- Monitor animals closely for any signs of distress, and consult with a veterinarian if necessary.
Variability in results between animals - Inconsistent injection technique.- Biological variability among animals.- Ensure all injections are performed consistently by a trained individual.- Increase the number of animals per group to account for biological variability.

Visualizations

Signaling Pathway

ROCK_Signaling_Pathway Ligands Ligands (e.g., Angiotensin II, Endothelin-1) GPCR G-Protein Coupled Receptor (GPCR) Ligands->GPCR Binds to RhoGEFs RhoGEFs GPCR->RhoGEFs Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Promotes GTP binding RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK (Rho-associated kinase) RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase (LIMK) ROCK->LIMK Activates This compound This compound This compound->ROCK Inhibits pMLC Phosphorylated Myosin Light Chain (p-MLC) MLCP->pMLC Dephosphorylates Actin_Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Actin_Cytoskeleton Cellular_Effects Cellular Effects (Contraction, Migration, etc.) Actin_Cytoskeleton->Cellular_Effects Cofilin Cofilin LIMK->Cofilin Phosphorylates Cofilin->Actin_Cytoskeleton Regulates

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow A Animal Model Selection & Acclimatization B Dose-Response Pilot Study A->B C Group Allocation (Control, Vehicle, this compound) B->C D This compound Administration (e.g., i.p. injection) C->D E Behavioral/Physiological Assessment D->E F Tissue/Blood Collection E->F G Biochemical Analysis (e.g., ROCK activity assay) F->G H Data Analysis & Interpretation G->H

Caption: A typical experimental workflow for in vivo studies with this compound.

Logical Relationship

Dose_Optimization_Logic Start Start Dose Selection Literature Review Published Studies (See Data Table) Start->Literature Pilot Conduct Pilot Study (Dose-ranging) Literature->Pilot Efficacy Assess Efficacy (e.g., ROCK inhibition) Pilot->Efficacy Toxicity Monitor for Toxicity Pilot->Toxicity AdjustDose Adjust Dose Efficacy->AdjustDose Toxicity->AdjustDose OptimalDose Optimal Dose Identified AdjustDose->Pilot Iterate AdjustDose->OptimalDose If Efficacy is High & Toxicity is Low

Caption: Logical steps for optimizing this compound concentration in vivo.

References

Assessing Hydroxyfasudil stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on assessing the stability of Hydroxyfasudil under various storage conditions. As a potent and selective Rho-kinase (ROCK) inhibitor, understanding its stability profile is critical for ensuring the accuracy and reproducibility of experimental results. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to support your research endeavors.

This compound Stability Overview

This compound, the active metabolite of fasudil, is a valuable tool in studying cellular processes regulated by ROCK signaling. However, like many small molecule inhibitors, its stability can be influenced by factors such as temperature, pH, and light exposure. The following sections provide a framework for systematically evaluating the stability of your this compound samples.

Recommended Storage Conditions

To maintain the integrity of this compound, adhere to the following storage guidelines based on manufacturer recommendations and general laboratory best practices.

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°CUp to 3 yearsStore in a desiccated environment to prevent moisture absorption.
Stock Solution in DMSO -20°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 2 yearsRecommended for longer-term storage.
Aqueous Solution -20°CUp to 1 monthProne to degradation; prepare fresh when possible.

Experimental Protocols for Stability Assessment

Due to the limited availability of comprehensive public stability data for this compound, researchers are encouraged to perform in-house stability studies, particularly for long-term experiments or when using custom formulations. The following protocols outline a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Protocol 1: Preparation of Stressed Samples (Forced Degradation)

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade methanol or acetonitrile

  • pH meter

  • Incubator or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate a portion of the solution at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M HCl.

    • Neutralize the solution with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate a portion of the solution at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M NaOH.

    • Neutralize the solution with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Store the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Solid State):

    • Place a small amount of this compound powder in a vial.

    • Heat in an oven at 105°C for 24 hours.

    • Allow to cool before dissolving in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Prepare a 1 mg/mL solution of this compound in HPLC-grade water or methanol.

    • Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.

Instrumentation and Conditions (starting point):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer (pH 7.0).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 15% B

    • 5-20 min: 15% to 60% B

    • 20-25 min: 60% B

    • 25-30 min: 15% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare solutions of the stressed samples from Protocol 1 at a suitable concentration (e.g., 0.1 mg/mL).

  • Inject each sample into the HPLC system.

  • Analyze the chromatograms to assess the separation of the main this compound peak from any new peaks (degradation products).

  • Optimize the mobile phase composition, gradient, and pH to achieve adequate resolution between all peaks.

Visualizing Experimental Workflows and Pathways

To aid in conceptualizing the experimental processes and the biological context of this compound, the following diagrams are provided.

G cluster_0 Forced Degradation Workflow A This compound Sample B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Stressed Samples B->C D HPLC Analysis C->D E Stability Profile Assessment D->E

Forced Degradation Experimental Workflow

G RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates Substrates ROCK Substrates (e.g., MLC, MYPT1) ROCK->Substrates Phosphorylates Actin Actin Cytoskeleton Reorganization (Stress Fiber Formation) Substrates->Actin This compound This compound This compound->ROCK Inhibits

This compound's Inhibition of the ROCK Signaling Pathway

Troubleshooting and FAQs

Q1: My this compound solution has turned yellow. Is it still usable?

A: A color change can indicate degradation. It is recommended to prepare a fresh stock solution. If the issue persists, consider performing a forced degradation study and analyzing the colored solution by HPLC to identify any new peaks.

Q2: I see a precipitate in my frozen stock solution after thawing. What should I do?

A: This may be due to the compound crashing out of solution at low temperatures. Gently warm the vial to 37°C and vortex to redissolve. If the precipitate does not dissolve, it may be a sign of insolubility or degradation, and a fresh stock should be prepared.

Q3: How often should I perform freeze-thaw cycles on my stock solution?

A: It is best to minimize freeze-thaw cycles. Aliquot your stock solution into single-use volumes to maintain its integrity. While some data suggests good stability of this compound in plasma with repeated freeze-thaw cycles, this may not apply to concentrated DMSO stocks.

Q4: Can I use a different solvent than DMSO to prepare my stock solution?

A: DMSO is the most common solvent for preparing high-concentration stock solutions of this compound. If your experimental system is sensitive to DMSO, you can explore other solvents, but you must validate the solubility and stability of this compound in the new solvent.

Q5: What are the expected degradation products of this compound?

A: The exact degradation products of this compound under various stress conditions are not well-documented in publicly available literature. A forced degradation study coupled with mass spectrometry (LC-MS) would be necessary to identify and characterize these products.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always refer to the manufacturer's specifications and conduct their own validation experiments to ensure the stability and suitability of this compound for their specific applications.

References

How to aliquot and store Hydroxyfasudil solutions to maintain potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper aliquoting and storage of Hydroxyfasudil solutions to maintain potency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and the presence of moisture can reduce the solubility of this compound.[1][3] For in vivo experiments, stock solutions in DMSO are often further diluted in aqueous solutions like saline or corn oil.[1][3]

Q2: What are the recommended storage conditions for this compound powder?

A2: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1][3]

Q3: How should I store this compound stock solutions?

A3: To maintain potency, this compound stock solutions should be aliquoted into single-use volumes and stored at low temperatures. This practice minimizes the detrimental effects of repeated freeze-thaw cycles.[1][3] For optimal stability, store aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1][3] Some sources suggest that solutions stored at -20°C may be stable for up to one month.[1]

Q4: Why is it important to aliquot this compound solutions?

A4: Aliquoting is critical to prevent the degradation of the compound that can occur with repeated freeze-thaw cycles.[1][3] Exposing the entire stock solution to room temperature and then refreezing it multiple times can lead to a loss of potency and affect the reproducibility of experimental results.

Q5: How stable is this compound in solution?

A5: While specific quantitative data on the stability in common laboratory solvents over time is not extensively published, one study has shown that this compound exhibits excellent stability in human plasma. The stability was reported to be greater than 94% after repeated freeze-thaw cycles and during short-term (24 hours) and long-term (30 days) storage.[4] For in vivo working solutions, it is recommended to prepare them fresh on the day of use.[3]

Troubleshooting Guide

Issue Possible Cause Solution
Difficulty dissolving this compound powder 1. Incorrect solvent. 2. Hygroscopic DMSO has absorbed moisture. 3. The solution is supersaturated.1. Ensure you are using DMSO as the primary solvent. 2. Use a fresh, unopened bottle of anhydrous DMSO. 3. Gentle warming and sonication can aid in the dissolution of the compound.[]
Precipitation observed in the stock solution upon cooling The concentration of this compound may be too high for the solvent at a lower temperature.Gently warm the solution and vortex to redissolve the precipitate before use. Consider preparing a slightly less concentrated stock solution for long-term storage.
Inconsistent experimental results 1. Degradation of this compound due to multiple freeze-thaw cycles. 2. Inaccurate initial concentration of the stock solution.1. Always aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[1][3] 2. Ensure accurate weighing of the powder and precise measurement of the solvent volume when preparing the initial stock solution.
Working solution for in vivo studies appears cloudy The compound is precipitating out of the aqueous-based final solution.Ensure the final concentration of DMSO in the working solution is kept low. The preparation of in vivo formulations may require a specific order of solvent addition and mixing to maintain solubility.[1][3]

Quantitative Data on this compound Stability

The following table summarizes the available quantitative data on the stability of this compound.

Matrix Storage Condition Duration Stability
Human PlasmaRepeated Freeze-Thaw CyclesNot Specified> 94%
Human PlasmaShort-term Storage24 hours> 94%
Human PlasmaLong-term Storage30 days> 94%

Data sourced from a study on the stability of fasudil and this compound in human plasma.[4]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or cryovials

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[]

    • Aliquot the stock solution into single-use, sterile tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1][3]

Model Protocol for Assessing the Stability of this compound Solutions

This protocol provides a framework for researchers to determine the stability of this compound in their specific solvent and storage conditions.

  • Objective: To quantify the potency of this compound solutions over time under different storage conditions.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Sterile microcentrifuge tubes

    • -20°C freezer, -80°C freezer, and 4°C refrigerator

    • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis.

  • Procedure:

    • Prepare a fresh stock solution of this compound in DMSO as described in the protocol above.

    • Immediately analyze a sample of the freshly prepared stock solution to establish a baseline (T=0) concentration and purity.

    • Aliquot the remaining stock solution into multiple tubes for each storage condition to be tested:

      • Condition A: -80°C

      • Condition B: -20°C

      • Condition C: 4°C

      • Condition D: Room Temperature (for short-term stability assessment)

      • Condition E: Repeated freeze-thaw cycles (e.g., freeze at -20°C and thaw at room temperature for 30 minutes, repeat daily).

    • At designated time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.

    • Analyze the samples using a validated stability-indicating method (e.g., HPLC or LC-MS) to determine the concentration and identify any degradation products.

    • Compare the results to the T=0 baseline to calculate the percentage of remaining this compound.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each storage condition.

    • Determine the time at which the concentration of this compound falls below an acceptable level (e.g., 90% of the initial concentration).

Visualizations

Experimental Workflow for Aliquoting and Storing this compound

G cluster_prep Stock Solution Preparation cluster_storage Aliquoting and Storage cluster_use Experimental Use weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot Vortex/Sonicate to Mix store_minus_80 Store at -80°C (up to 2 years) aliquot->store_minus_80 store_minus_20 Store at -20°C (up to 1 year) aliquot->store_minus_20 thaw Thaw a Single Aliquot store_minus_80->thaw store_minus_20->thaw dilute Dilute to Working Concentration thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing, aliquoting, and storing this compound solutions.

This compound Mechanism of Action: Rho-Kinase (ROCK) Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates This compound This compound This compound->ROCK Inhibits pMLC Phospho-MLC MLCP->pMLC Dephosphorylates MLC->pMLC Contraction Actomyosin Contraction & Cytoskeletal Reorganization pMLC->Contraction

References

Validation & Comparative

A Comparative Guide to the Efficacy of Hydroxyfasudil and Other ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Hydroxyfasudil, the active metabolite of Fasudil, against other prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate inhibitors for research and development purposes.

Introduction to ROCK Inhibition

The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in a multitude of pathologies, making ROCK a significant therapeutic target.[2] ROCK inhibitors have shown promise in treating cardiovascular diseases, neurological disorders, and cancer.[4] This guide focuses on the comparative efficacy of this compound and other well-established ROCK inhibitors such as Fasudil, Y-27632, Ripasudil, and Netarsudil.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other ROCK inhibitors against the two isoforms of ROCK, ROCK1 and ROCK2. It is important to note that IC50 values can vary depending on the specific assay conditions.

InhibitorROCK1 IC50 (µM)ROCK2 IC50 (µM)Assay Conditions / Notes
This compound 0.730.72Biochemical kinase assay.
Fasudil 0.330.158Ki value for ROCK1, IC50 for ROCK2. Also shows inhibition of PKA, PKC, and PKG at higher concentrations.
Y-27632 0.14 (Ki)Not specified in sourceKi (inhibition constant) value.
Ripasudil (K-115) 0.0510.019Biochemical kinase assay.
Netarsudil (AR-13324) Not specified in sourceNot specified in sourceData from comparative cellular assays available.
GSK269962A 0.00160.004Recombinant human ROCK1 and ROCK2.
RKI-1447 Potent inhibitor of bothPotent inhibitor of bothSpecific IC50 values not consistently reported across sources.

Experimental Protocols: Methodologies for Efficacy Assessment

The following are detailed protocols for key experiments frequently used to evaluate and compare the efficacy of ROCK inhibitors.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ROCK protein.

Objective: To determine the IC50 value of a ROCK inhibitor.

Principle: The assay quantifies the phosphorylation of a ROCK-specific substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), in the presence of varying concentrations of the inhibitor.[5] The amount of phosphorylated substrate is inversely proportional to the inhibitor's activity.

Materials:

  • Purified recombinant ROCK1 or ROCK2 enzyme

  • MYPT1 substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test inhibitor (e.g., this compound) at various concentrations

  • 96-well plates

  • Anti-phospho-MYPT1 antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with the MYPT1 substrate.

  • Add the purified ROCK enzyme to the wells.

  • Introduce the test inhibitor at a range of concentrations to different wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[5]

  • Stop the reaction and wash the wells to remove unbound reagents.

  • Add the anti-phospho-MYPT1 antibody to detect the phosphorylated substrate.

  • Add the HRP-conjugated secondary antibody.

  • Add the TMB substrate and allow color to develop.

  • Add the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Plot the absorbance values against the inhibitor concentrations to determine the IC50 value.

Cell Migration Assay (In Vitro)

This assay assesses the effect of ROCK inhibitors on the migratory capacity of cells, a key cellular process regulated by the ROCK pathway.

Objective: To evaluate the functional impact of a ROCK inhibitor on cell migration.

Principle: A "wound" is created in a confluent monolayer of cells, and the rate of cell migration to close the wound is measured in the presence or absence of the inhibitor.[6][7]

Materials:

  • Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs)

  • Cell culture medium and supplements

  • Culture plates

  • Pipette tips or a cell scraper

  • Test inhibitor (e.g., this compound)

  • Microscope with imaging capabilities

Procedure:

  • Seed cells in a culture plate and grow them to a confluent monolayer.

  • Create a linear scratch (wound) in the monolayer using a sterile pipette tip.

  • Wash the wells with fresh medium to remove detached cells.

  • Add fresh medium containing the test inhibitor at the desired concentration. A control group should receive medium without the inhibitor.

  • Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Measure the width of the wound at different time points for both treated and control groups.

  • Calculate the percentage of wound closure over time to determine the effect of the inhibitor on cell migration.

Aortic Ring Assay (Ex Vivo)

This ex vivo assay provides a more physiologically relevant model to study the effects of ROCK inhibitors on angiogenesis (the formation of new blood vessels).

Objective: To assess the pro- or anti-angiogenic effects of a ROCK inhibitor.

Principle: Thoracic aortas are isolated from animals (e.g., rats or mice), sectioned into rings, and embedded in a collagen matrix. The outgrowth of new microvessels from these rings is quantified in the presence of the test inhibitor.[1][3][8]

Materials:

  • Laboratory animal (e.g., Sprague-Dawley rat)

  • Surgical instruments

  • Collagen solution

  • Culture medium (e.g., DMEM)

  • Test inhibitor (e.g., this compound)

  • 48-well plates

  • Inverted microscope

Procedure:

  • Humanely euthanize the animal and aseptically dissect the thoracic aorta.

  • Clean the aorta of surrounding adipose and connective tissue and cut it into 1-2 mm thick rings.

  • Embed the aortic rings in a collagen gel matrix within the wells of a 48-well plate.

  • Add culture medium containing the test inhibitor at various concentrations to the wells.

  • Incubate the plate at 37°C in a humidified incubator.

  • Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

  • Quantify the extent of angiogenesis by measuring the length and number of sprouts.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

ROCK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPA LPA, S1P, etc. GPCR GPCR LPA->GPCR GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK RhoGEF RhoGEF GPCR->RhoGEF RTK->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation (Activation) MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Phosphorylation (Inhibition) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inhibition) Actin_Stress_Fibers Actin Stress Fibers & Myosin II Assembly Cofilin->Actin_Stress_Fibers Actin Polymerization MLC_Phosphatase->MLC Dephosphorylation MLC->Actin_Stress_Fibers Cell_Contraction Cell Contraction & Migration Actin_Stress_Fibers->Cell_Contraction This compound This compound & Other ROCK Inhibitors This compound->ROCK

Caption: The ROCK signaling pathway and the point of intervention by this compound and other ROCK inhibitors.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis & Comparison Biochemical Biochemical Kinase Assay IC50 IC50 Determination Biochemical->IC50 CellMigration Cell Migration Assay Phenotypic Phenotypic Readouts (e.g., Migration Rate, Vessel Sprouting) CellMigration->Phenotypic AorticRing Aortic Ring Assay AorticRing->Phenotypic AnimalModels Disease Animal Models (e.g., Glaucoma, Cancer) Efficacy Therapeutic Efficacy (e.g., Tumor Growth, IOP Reduction) AnimalModels->Efficacy Comparison Comparative Efficacy of This compound vs. Others IC50->Comparison Phenotypic->Comparison Efficacy->Comparison

Caption: A generalized workflow for the comparative efficacy assessment of ROCK inhibitors.

Conclusion

This compound demonstrates potent inhibition of both ROCK1 and ROCK2 isoforms, with efficacy comparable to or, in some contexts, exceeding that of its parent compound, Fasudil. When compared to other widely used ROCK inhibitors like Y-27632, Ripasudil, and Netarsudil, the choice of inhibitor will largely depend on the specific research application, desired selectivity profile, and the cellular or animal model being utilized. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the selection and application of ROCK inhibitors for scientific investigation. Further head-to-head studies under standardized conditions will continue to refine our understanding of the nuanced differences in the efficacy of these valuable research tools.

References

Validating the Neuroprotective Effects of Hydroxyfasudil in Stroke Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the neuroprotective effects of Hydroxyfasudil, the active metabolite of Fasudil, in preclinical stroke models. By objectively comparing its performance with alternative Rho-kinase (ROCK) inhibitors and discussing its mechanistic advantages, this document serves as a valuable resource for researchers and professionals in the field of stroke therapy development.

Executive Summary

This compound has demonstrated significant neuroprotective effects in various animal models of ischemic stroke. Its primary mechanism of action involves the inhibition of the Rho-kinase (ROCK) signaling pathway, which leads to an upregulation of endothelial nitric oxide synthase (eNOS) activity. This, in turn, enhances cerebral blood flow, reduces infarct volume, and improves neurological outcomes. This guide synthesizes the available experimental data, details the methodologies employed in these studies, and visually represents the key pathways and workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Data Presentation: this compound and Comparators in Stroke Models

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound and other ROCK inhibitors in stroke models.

Table 1: Neuroprotective Effects of this compound/Fasudil in Ischemic Stroke Models

TreatmentAnimal ModelKey OutcomesReference
Fasudil (metabolized to this compound)Mouse MCAO- 33% reduction in cerebral infarct size- 37% improvement in neurologic deficit score- Increased cerebral blood flow[1][2][3]
This compoundRat Microembolization Stroke- Significant reduction in infarct area- Improved neurological function- Prevention of neutrophil accumulation[4]
This compoundGerbil Delayed Neuronal Death- Significant protection against ischemia-induced neuronal loss (at 3 mg/kg)[4]
FasudilPatient (Acute Ischemic Stroke)- Significant improvement in neurological functions (p=0.0013)- Significant improvement in clinical outcome (p=0.0015)[5]

Table 2: Comparison of ROCK Inhibitors in Stroke Models

TreatmentAnimal ModelKey OutcomesReference
FasudilMouse MCAO- Reduced stroke size- Improved neurologic deficit score (1.2±0.3 vs. 1.9±0.3 for vehicle)[3]
Y-27632Mouse MCAO- Reduced stroke size- Improved neurologic deficit score[3]
This compoundRat SAH- Significantly improved neurological scores- Reduced brain water content[6]
Y-27632Rat SAH- Reduced brain water content[6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.

Middle Cerebral Artery Occlusion (MCAO) Model

The most common model utilized in the cited studies is the transient Middle Cerebral Artery Occlusion (MCAO) model in rodents (mice and rats).[7][8]

Procedure:

  • Anesthesia: Animals are anesthetized, typically with isoflurane or a combination of ketamine and xylazine.[9]

  • Surgical Preparation: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A filament (e.g., nylon monofilament) is introduced into the ICA via the ECA and advanced to occlude the origin of the middle cerebral artery (MCA).[9]

  • Ischemia Duration: The filament is left in place for a specific duration, typically 60-120 minutes, to induce focal cerebral ischemia.

  • Reperfusion: The filament is then withdrawn to allow for reperfusion of the ischemic territory.

  • Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care.

Outcome Measures:

  • Infarct Volume Assessment: 2,3,5-triphenyltetrazolium chloride (TTC) staining is commonly used to visualize and quantify the infarct volume in brain sections.[7]

  • Neurological Deficit Scoring: A variety of scoring systems are employed to assess neurological function post-stroke. These can include the Bederson score, modified neurologic severity scores (mNSS), and the Garcia scale, which evaluate parameters such as body symmetry, gait, climbing ability, and sensory function.[2][10][11][12][13]

Drug Administration
  • Route of Administration: In the reviewed studies, Fasudil and this compound were administered intravenously (i.v.) or intraperitoneally (i.p.).[4][5]

  • Dosage and Timing: Dosages and timing of administration varied between studies, with some protocols initiating treatment before the ischemic insult and others after. For instance, in some studies, Fasudil was administered for two days prior to MCAO.[1]

Mandatory Visualizations

Signaling Pathway of this compound's Neuroprotective Effect

Ischemia Ischemic Stroke ROCK Rho-kinase (ROCK) Activation Ischemia->ROCK Induces eNOS_exp eNOS mRNA Stability & Expression ROCK->eNOS_exp Downregulates This compound This compound This compound->ROCK Inhibits eNOS_act eNOS Activity eNOS_exp->eNOS_act NO Nitric Oxide (NO) Production eNOS_act->NO CBF Increased Cerebral Blood Flow NO->CBF Neuroprotection Neuroprotection (Reduced Infarct Size, Improved Neurological Function) CBF->Neuroprotection

Caption: Proposed signaling pathway of this compound's neuroprotective action in ischemic stroke.

Experimental Workflow for Evaluating this compound in a Stroke Model

start Animal Acclimatization (e.g., Rats/Mice) grouping Random Assignment to Groups (Vehicle, this compound, etc.) start->grouping treatment Drug Administration (e.g., i.p. or i.v.) grouping->treatment mcao Induction of Ischemia (e.g., MCAO model) treatment->mcao reperfusion Reperfusion mcao->reperfusion neuro_eval Neurological Assessment (e.g., mNSS, Bederson score) reperfusion->neuro_eval euthanasia Euthanasia & Brain Collection neuro_eval->euthanasia infarct_analysis Infarct Volume Measurement (e.g., TTC Staining) euthanasia->infarct_analysis molecular_analysis Molecular Analysis (e.g., Western Blot for ROCK/eNOS) euthanasia->molecular_analysis end Data Analysis & Comparison infarct_analysis->end molecular_analysis->end

Caption: A typical experimental workflow for assessing the neuroprotective effects of this compound.

Logical Comparison of ROCK Inhibitors

ROCK_Inhibitors Rho-kinase (ROCK) Inhibitors Fasudil Fasudil (Pro-drug) ROCK_Inhibitors->Fasudil Y27632 Y-27632 (Research Tool) ROCK_Inhibitors->Y27632 This compound This compound (Active Metabolite) Fasudil->this compound Metabolized to Mechanism Mechanism of Action: Inhibition of ROCK This compound->Mechanism Y27632->Mechanism Outcome Shared Neuroprotective Outcomes: - Increased Cerebral Blood Flow - Reduced Infarct Volume - Improved Neurological Function Mechanism->Outcome

Caption: Logical relationship and shared outcomes of different ROCK inhibitors in stroke models.

Comparison with Other Neuroprotective Strategies

While direct, quantitative head-to-head studies are limited, a qualitative comparison of this compound with other classes of neuroprotective agents highlights its unique mechanism of action.

  • NMDA Receptor Antagonists: These agents aim to block the excitotoxicity cascade mediated by glutamate. However, their clinical development has been hampered by significant side effects, including hallucinations and disorientation.[14][15] this compound's mechanism, targeting vascular function and endothelial health, offers a potentially safer therapeutic window.

  • Calcium Channel Blockers: While they can influence vascular tone, their primary role in stroke has been investigated with mixed results. Some studies suggest a potential benefit in reducing stroke risk in hypertensive patients, but their direct neuroprotective efficacy in the acute phase of stroke is less established compared to the effects seen with ROCK inhibitors on cerebral blood flow.[16][17]

  • Free Radical Scavengers: Agents like edaravone have shown some efficacy in clinical trials by reducing oxidative stress.[18][19] this compound's mechanism is complementary, as improved blood flow can help mitigate the initial ischemic insult that leads to free radical production.

Conclusion

The available preclinical and clinical data strongly support the neuroprotective effects of this compound in the context of ischemic stroke. Its mechanism of action, centered on ROCK inhibition and subsequent eNOS upregulation, provides a robust rationale for its therapeutic potential. While further head-to-head comparative studies with other classes of neuroprotective agents would be beneficial, the evidence to date positions this compound as a promising candidate for further investigation and development in the treatment of acute ischemic stroke.

References

Hydroxyfasudil Versus Fasudil: A Comparative Analysis of ROCK2 Inhibition Potency

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, particularly those targeting Rho-associated coiled-coil containing protein kinase 2 (ROCK2), both Fasudil and its active metabolite, Hydroxyfasudil, are prominent molecules of interest for researchers in drug discovery and development. This guide provides an objective comparison of their potency in inhibiting ROCK2, supported by quantitative data, detailed experimental methodologies, and a visualization of the pertinent signaling pathway.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies a higher potency.

Based on available in vitro kinase assay data, a direct comparison of the IC50 values for this compound and Fasudil against ROCK2 reveals a significant difference in their inhibitory capabilities.

CompoundIC50 for ROCK2
Fasudil 0.158 µM[1][2][3]
This compound 0.72 µM[4][5]

This data indicates that Fasudil is a more potent inhibitor of ROCK2 than its metabolite, this compound, exhibiting an IC50 value that is approximately 4.5 times lower.

Experimental Methodology: In Vitro ROCK2 Kinase Inhibition Assay

To determine the IC50 values for inhibitors of ROCK2, a common experimental approach is an in vitro kinase assay. While specific laboratory protocols may vary, the following methodology outlines a representative procedure for assessing ROCK2 inhibition.

Objective: To measure the concentration-dependent inhibition of ROCK2 activity by test compounds (Fasudil and this compound) and determine their respective IC50 values.

Materials:

  • Enzyme: Recombinant human ROCK2.

  • Substrate: A suitable substrate for ROCK2, such as Myosin Phosphatase Target Subunit 1 (MYPT1) or a synthetic peptide substrate.

  • Inhibitors: Fasudil and this compound, prepared in a series of dilutions.

  • ATP: Adenosine triphosphate, as the phosphate donor.

  • Assay Buffer: A buffer solution containing components like Tris-HCl, MgCl2, and DTT to maintain optimal pH and provide necessary cofactors for the enzyme.

  • Detection Reagent: A reagent to quantify the kinase activity, which could be based on radioactivity (e.g., [γ-³²P]ATP), luminescence (e.g., ADP-Glo™ assay), or antibody-based detection of the phosphorylated substrate (e.g., ELISA).

  • Microplates: 96-well or 384-well plates suitable for the chosen detection method.

Procedure:

  • Reaction Setup: A master mix is prepared containing the assay buffer, ROCK2 enzyme, and the substrate.

  • Inhibitor Addition: The diluted test compounds (Fasudil and this compound) are added to the wells of the microplate. Control wells containing a vehicle (like DMSO) without any inhibitor are also included.

  • Enzyme Incubation: The reaction is initiated by adding the ROCK2 enzyme master mix to the wells containing the inhibitors. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.

  • Reaction Termination: The kinase reaction is stopped, typically by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for enzyme activity.

  • Signal Detection: The amount of product formed (phosphorylated substrate or ADP) is quantified using the chosen detection method.

    • Radiometric Assay: The amount of radioactive phosphate incorporated into the substrate is measured.

    • Luminescence Assay: The amount of ADP produced is measured by converting it into a luminescent signal.

    • ELISA: A specific antibody that recognizes the phosphorylated substrate is used for detection.

  • Data Analysis: The results are plotted as the percentage of ROCK2 activity versus the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

ROCK2 Signaling Pathway

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key effectors of the small GTPase RhoA. The ROCK2 signaling pathway plays a crucial role in regulating a variety of cellular processes, including cytoskeletal organization, cell motility, and smooth muscle contraction.

ROCK2_Signaling_Pathway RhoA RhoA-GTP ROCK2 ROCK2 RhoA->ROCK2 Activates MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK2->MLCP Inhibits pMLC Phosphorylated MLC MLCP->pMLC Dephosphorylates Contraction Actomyosin Contraction pMLC->Contraction Promotes Fasudil Fasudil / this compound Fasudil->ROCK2 Inhibits

Caption: The ROCK2 signaling pathway leading to actomyosin contraction and its inhibition by Fasudil/Hydroxyfasudil.

Conclusion

Based on the provided IC50 values, Fasudil is a more potent inhibitor of ROCK2 in vitro compared to its active metabolite, this compound . The lower IC50 value of Fasudil (0.158 µM) indicates that a lower concentration of the compound is required to achieve 50% inhibition of ROCK2 activity than for this compound (0.72 µM). This difference in potency is a critical consideration for researchers designing experiments and developing therapeutic strategies targeting the ROCK2 pathway. While this compound is an active metabolite, the parent drug, Fasudil, demonstrates superior direct inhibitory action on the ROCK2 enzyme in a cell-free system.

References

Comparative Analysis of Hydroxyfasudil and KD025 on ROCK Isoform Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential inhibition of Rho-kinase isoforms by Hydroxyfasudil and KD025.

This guide provides a detailed comparison of two prominent Rho-kinase (ROCK) inhibitors, this compound and KD025 (Belumosudil), with a specific focus on their selectivity towards the ROCK1 and ROCK2 isoforms. Understanding the isoform selectivity of these compounds is critical for designing targeted therapeutic strategies and minimizing off-target effects in various disease models. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The inhibitory activities of this compound and KD025 against ROCK1 and ROCK2 are typically determined by measuring their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for each compound against the two ROCK isoforms.

CompoundTarget IsoformIC50Selectivity
This compound ROCK10.73 µM[1][2]Non-selective
ROCK20.72 µM[1][2]
KD025 (Belumosudil) ROCK1~24 µM[3][4]>200-fold selective for ROCK2[3]
ROCK2105 nM (0.105 µM)[3][4]

Key Observation: this compound exhibits nearly identical potency against both ROCK1 and ROCK2, classifying it as a non-selective ROCK inhibitor. In contrast, KD025 demonstrates a significantly higher affinity for ROCK2, with a more than 200-fold greater selectivity for ROCK2 over ROCK1, establishing it as a selective ROCK2 inhibitor.[3]

Experimental Protocols: Determining ROCK Isoform Selectivity

The determination of IC50 values for ROCK inhibitors is commonly performed using in vitro kinase assays. These assays measure the ability of an inhibitor to block the phosphorylation of a ROCK substrate. A widely used method is the enzyme-linked immunosorbent assay (ELISA)-based activity assay.

Principle of the ELISA-based ROCK Activity Assay

This assay quantifies the activity of ROCK1 or ROCK2 by measuring the phosphorylation of a specific substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at a specific residue (Threonine 696). The assay is typically performed in a 96-well plate format, allowing for high-throughput screening of inhibitors.

Materials
  • Recombinant human ROCK1 or ROCK2 enzyme

  • MYPT1-coated 96-well microplate

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP solution

  • Test compounds (this compound, KD025) dissolved in a suitable solvent (e.g., DMSO)

  • Anti-phospho-MYPT1 (Thr696) primary antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure
  • Compound Preparation: Prepare a serial dilution of the test compounds (this compound and KD025) at various concentrations.

  • Kinase Reaction:

    • Add the diluted compounds to the wells of the MYPT1-coated microplate.

    • Add the recombinant ROCK1 or ROCK2 enzyme to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Wash the plate to remove the reaction mixture.

    • Add the anti-phospho-MYPT1 (Thr696) primary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate to remove unbound primary antibody.

    • Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate to remove unbound secondary antibody.

  • Signal Development and Measurement:

    • Add the TMB substrate to each well. A blue color will develop in proportion to the amount of phosphorylated MYPT1.

    • Stop the reaction by adding the stop solution, which will turn the color to yellow.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • The absorbance values are plotted against the inhibitor concentrations.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by fitting the data to a dose-response curve.

Mandatory Visualization

ROCK Signaling Pathway

The Rho-associated kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA.[5][6] The ROCK signaling pathway plays a crucial role in regulating a wide range of cellular processes, including cytoskeletal organization, cell motility, and contraction.[5]

ROCK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., LPA, Growth Factors) GPCR_RTK GPCR / RTK Extracellular_Stimuli->GPCR_RTK RhoGEF RhoGEF GPCR_RTK->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK1_ROCK2 ROCK1 / ROCK2 RhoA_GTP->ROCK1_ROCK2 LIMK LIM Kinase ROCK1_ROCK2->LIMK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK1_ROCK2->MLCP MLC Myosin Light Chain (MLC) ROCK1_ROCK2->MLC Cofilin Cofilin LIMK->Cofilin Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Polymerization Cell_Contraction Cell Contraction MLCP->MLC MLC->Cell_Contraction

Caption: Simplified ROCK signaling pathway.

Experimental Workflow for Determining ROCK Isoform Selectivity

The following diagram illustrates the key steps involved in a typical experimental workflow to determine the isoform selectivity of ROCK inhibitors.

Experimental_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Inhibitors (this compound, KD025) Start->Compound_Prep Assay_Setup Set up Kinase Reaction in MYPT1-Coated 96-Well Plate Compound_Prep->Assay_Setup Add_Enzyme Add Recombinant ROCK1 or ROCK2 Assay_Setup->Add_Enzyme Initiate_Reaction Initiate Reaction with ATP Incubate at 30°C Add_Enzyme->Initiate_Reaction Detection ELISA-based Detection of Phosphorylated MYPT1 Initiate_Reaction->Detection Data_Acquisition Measure Absorbance at 450 nm Detection->Data_Acquisition Data_Analysis Plot Dose-Response Curve and Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for IC50 determination.

References

Evaluating the therapeutic potential of Hydroxyfasudil versus H-1152P

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor is a critical decision in advancing therapeutic strategies for a multitude of disorders, including cardiovascular diseases, neurological conditions, and cancer. This guide provides an objective comparison of two prominent ROCK inhibitors, Hydroxyfasudil and H-1152P, focusing on their performance, supported by experimental data, to aid in the selection of the most appropriate compound for specific research needs.

Executive Summary

This compound, the active metabolite of Fasudil, and H-1152P are both potent inhibitors of ROCK, a key regulator of the actin cytoskeleton. While both compounds effectively target the ROCK signaling pathway, they exhibit distinct profiles in terms of potency, selectivity, and established therapeutic applications in preclinical and clinical research. H-1152P demonstrates significantly higher potency in inhibiting ROCK2, with a lower IC50 value compared to this compound. Conversely, this compound has been more extensively studied in vivo and has a well-documented role in vasodilation and neuroprotection. The choice between these two inhibitors will ultimately depend on the specific experimental context, including the desired potency, the importance of selectivity against other kinases, and the intended in vitro or in vivo application.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and H-1152P, providing a direct comparison of their inhibitory activities.

Table 1: In Vitro Potency Against ROCK Isoforms

CompoundTargetIC50Ki
This compound ROCK10.73 µM[1][2][3][4]-
ROCK20.72 µM[1][2][3][4]-
H-1152P ROCK212 nM[5][6]1.6 nM[5][6]

Table 2: Kinase Selectivity Profile

CompoundKinaseIC50
This compound PKA37 µM[1]
MLCK>50-100 times less potent than ROCK[2]
PKC>50-100 times less potent than ROCK[2]
H-1152P CaMKII0.180 µM[5][6]
PKG0.360 µM[5][6]
Aurora A0.745 µM[5][6]
PKA3.03 µM[5][6]
Src3.06 µM[5][6]
PKC5.68 µM[5][6]
MLCK28.3 µM[5][6]
Abl7.77 µM[5]
EGFR50.0 µM[5]
MKK416.9 µM[5]
GSK3α60.7 µM[5]
AMPK100 µM[5]
P38α100 µM[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK activates MLC_Pase MLC Phosphatase (inactive) ROCK->MLC_Pase inhibits pMLC Phosphorylated MLC Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin promotes Stress_Fibers Stress Fiber Formation Cell Contraction Actin_Myosin->Stress_Fibers Inhibitors This compound H-1152P Inhibitors->ROCK inhibit

Caption: The ROCK signaling pathway, a key regulator of cellular contraction.

Kinase_Inhibition_Assay Purified_Kinase Purified Kinase (e.g., ROCK) Incubation Incubation (30°C, 5 min) Purified_Kinase->Incubation Substrate Substrate (e.g., S6-peptide) Substrate->Incubation ATP [γ-32P]ATP ATP->Incubation Inhibitor Test Inhibitor (this compound or H-1152P) Inhibitor->Incubation Measurement Measure 32P Incorporation Incubation->Measurement IC50 Determine IC50 Measurement->IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound and H-1152P.

In Vitro Kinase Inhibition Assay (for H-1152P)

This protocol is adapted from methodologies used to determine the inhibitory constant (Ki) of H-1152P.

Objective: To determine the inhibitory potency of H-1152P against purified ROCK.

Materials:

  • Purified Rho-kinase (ROCK)

  • S6-peptide (substrate)

  • [γ-³²P]ATP

  • H-1152P

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM dithiothreitol

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM dithiothreitol, 40 µM S6-peptide, and purified Rho-kinase.

  • Add varying concentrations of H-1152P to the reaction mixture.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 5 minutes.

  • Stop the reaction and quantify the incorporation of ³²P into the S6-peptide using a scintillation counter.

  • Calculate the Michaelis constant (Km) and maximal velocity (Vmax) of Rho-kinase using the Michaelis-Menten equation.

  • Analyze the data with a secondary plot to determine the inhibitory constant (Ki) of H-1152P.[5]

Neurite Outgrowth Assay (for H-1152P)

This protocol describes a cell-based assay to evaluate the effect of H-1152P on neurite extension.

Objective: To assess the impact of H-1152P on neurite length in neuronal cultures.

Materials:

  • Primary neuronal cell culture (e.g., dorsal root ganglion neurons)

  • Culture medium

  • H-1152P

  • Bone morphogenetic protein 4 (BMP4) or Leukemia inhibitory factor (LIF)

  • Fixative (e.g., 4% paraformaldehyde)

  • Microscope with imaging software

Procedure:

  • Plate primary neurons in a suitable culture dish.

  • After 24 hours, treat the cultures with varying concentrations of H-1152P (e.g., 1, 5, or 10 μM) or vehicle control. Cultures can be stimulated with factors like BMP4 (25 ng/mL) or LIF (50 ng/mL).

  • Incubate the cells for an additional 18 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Acquire images of the neurons using a microscope.

  • Measure the length of the longest neurite for a significant number of neurons in each treatment group using imaging software.

  • Statistically analyze the differences in neurite length between the H-1152P-treated groups and the control group.[6]

In Vivo Model of Cerebral Ischemia (for this compound)

This protocol outlines an in vivo experiment to evaluate the neuroprotective effects of this compound in a rat model of stroke.

Objective: To determine if this compound can reduce infarct size and improve neurological function following cerebral ischemia.

Materials:

  • Male Wistar rats

  • This compound

  • Anesthesia

  • Surgical instruments for inducing middle cerebral artery occlusion (MCAO)

  • Neurological scoring system

  • Histological stains (e.g., TTC) for infarct volume measurement

Procedure:

  • Induce focal cerebral ischemia in rats using the MCAO model.

  • Administer this compound (e.g., 3 mg/kg, intravenously) or vehicle control at a specific time point post-ischemia.

  • Evaluate neurological function at defined time points (e.g., 24 hours) using a standardized neurological scoring system.

  • At the end of the experiment, sacrifice the animals and remove the brains.

  • Slice the brains and stain with TTC to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

  • Statistically compare the neurological scores and infarct volumes between the this compound-treated and control groups.[7]

Concluding Remarks

Both this compound and H-1152P are valuable tools for investigating the physiological and pathological roles of ROCK signaling. H-1152P offers superior potency, making it an excellent choice for in vitro studies where high affinity is desired. This compound, with its extensive in vivo characterization and established vasodilatory and neuroprotective effects, is a strong candidate for preclinical animal studies. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their selection of a ROCK inhibitor, thereby accelerating the pace of discovery and the development of novel therapeutics.

References

Validating Hydroxyfasudil's Impact on Gene Expression: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hydroxyfasudil's effect on gene expression, supported by experimental data and detailed protocols for validation via quantitative polymerase chain reaction (qPCR).

This compound, the active metabolite of Fasudil, is a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). By targeting the Rho/ROCK signaling pathway, this compound influences a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. A critical aspect of understanding its mechanism of action and therapeutic potential lies in validating its effect on downstream gene expression. This guide offers a comparative analysis of this compound's influence on gene expression relative to other ROCK inhibitors and provides a comprehensive protocol for qPCR validation.

Comparative Analysis of Gene Expression Changes

This compound, through its inhibition of the Rho/ROCK pathway, modulates the expression of a wide array of genes. The following tables summarize quantitative data from studies on Fasudil, the parent compound of this compound, and compare its effects with other ROCK inhibitors.

Gene TargetThis compound/Fasudil EffectAlternative ROCK Inhibitor (Y-27632) EffectRationale for Gene Target Selection
eNOS (NOS3) UpregulationNot widely reportedEndothelial nitric oxide synthase, crucial for vasodilation.
SREBF-1 DownregulationNot widely reportedA key transcription factor in lipid metabolism.
SREBF-2 DownregulationNot widely reportedAnother critical regulator of cholesterol biosynthesis.
SCD1 DownregulationNot widely reportedAn enzyme involved in fatty acid biosynthesis.
FASN DownregulationNot widely reportedFatty acid synthase, involved in lipid synthesis.
ACLY DownregulationNot widely reportedATP citrate lyase, a key enzyme in fatty acid synthesis.
EAAT2 (SLC1A2) UpregulationUpregulationExcitatory amino acid transporter 2, important for glutamate uptake in the brain.
BDNF UpregulationUpregulationBrain-derived neurotrophic factor, crucial for neuronal survival and growth.

Table 1: Comparison of this compound/Fasudil and Y-27632 on Gene Expression. This table highlights the regulatory effects of this compound/Fasudil on various genes and compares them to the known effects of another widely used ROCK inhibitor, Y-27632.

Gene SymbolGene NameFasudil Treatment Z-scoreImplication in Cellular Processes
App Amyloid beta precursor protein-1.8Neurodegenerative disease pathology
Mapk1 Mitogen-activated protein kinase 1-1.5Cell proliferation, differentiation, and apoptosis
Tgfb1 Transforming growth factor beta 1-2.1Cell growth, proliferation, and differentiation
Il6 Interleukin 6-2.5Inflammation and immune response
Ccl2 C-C motif chemokine ligand 2-2.9Inflammation and immune cell recruitment
Bdnf Brain-derived neurotrophic factor2.2Neuronal survival, growth, and plasticity
Sod1 Superoxide dismutase 11.9Oxidative stress response
Nfe2l2 Nuclear factor, erythroid 2 like 22.4Oxidative stress response

Table 2: Fasudil-Induced Gene Expression Changes in a Neurodegenerative Disease Model. This table presents the Z-scores of gene expression changes observed in a preclinical model of neurodegenerative disease following treatment with Fasudil. A negative Z-score indicates downregulation, while a positive Z-score indicates upregulation. This data provides insight into the potential therapeutic mechanisms of Fasudil and its active metabolite, this compound.[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process for validating gene expression changes, the following diagrams are provided.

cluster_0 Upstream Activation cluster_1 ROCK Activation & Inhibition cluster_2 Downstream Effects Ligands Ligands Receptors Receptors Ligands->Receptors RhoGEFs RhoGEFs Receptors->RhoGEFs RhoA-GDP RhoA-GDP RhoGEFs->RhoA-GDP GDP to GTP RhoA-GTP RhoA-GTP ROCK ROCK RhoA-GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLCP MLCP ROCK->MLCP Inhibits Myosin Light Chain Myosin Light Chain ROCK->Myosin Light Chain Phosphorylates Gene Expression Gene Expression ROCK->Gene Expression Modulates This compound This compound This compound->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits Actin Cytoskeleton Actin Cytoskeleton Cofilin->Actin Cytoskeleton Regulates MLCP->Myosin Light Chain Dephosphorylates Contraction Contraction Myosin Light Chain->Contraction

Caption: Rho/ROCK Signaling Pathway and this compound Inhibition.

Cell_Culture 1. Cell Culture and Treatment RNA_Extraction 2. RNA Extraction Cell_Culture->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 4. qPCR cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis qPCR->Data_Analysis Validation Validated Gene Expression Changes Data_Analysis->Validation

Caption: Experimental Workflow for qPCR Validation.

Experimental Protocols

Protocol for Validating Gene Expression Changes via qPCR

This protocol outlines the key steps for quantifying changes in gene expression in response to this compound treatment using a two-step SYBR Green-based qPCR assay.

1. Cell Culture and Treatment:

  • 1.1. Cell Seeding: Plate the cells of interest at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

  • 1.2. This compound Treatment: Once cells have adhered and reached the desired confluency (typically 70-80%), replace the medium with fresh medium containing this compound at the desired concentration(s). Include a vehicle control (e.g., DMSO or PBS) at the same final concentration as the drug-treated wells.

  • 1.3. Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to capture both early and late gene expression changes.

2. RNA Extraction:

  • 2.1. Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol or a kit-based lysis buffer).

  • 2.2. RNA Isolation: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit.

  • 2.3. RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis or a bioanalyzer to ensure no significant degradation has occurred.

  • 2.4. DNase Treatment (Optional but Recommended): To eliminate any contaminating genomic DNA, treat the RNA samples with DNase I.

3. cDNA Synthesis (Reverse Transcription):

  • 3.1. Reaction Setup: In a sterile, RNase-free tube, combine a standardized amount of total RNA (e.g., 1 µg) with a reverse transcription master mix containing reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.

  • 3.2. Reverse Transcription Reaction: Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended protocol.

  • 3.3. No-RT Control: For each RNA sample, prepare a "no reverse transcriptase" control to check for genomic DNA contamination in the subsequent qPCR step.

4. Quantitative PCR (qPCR):

  • 4.1. Primer Design and Validation: Design primers specific to the target genes and at least one stably expressed reference gene (e.g., GAPDH, ACTB, B2M). Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

  • 4.2. qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green, a hot-start Taq polymerase, dNTPs, and forward and reverse primers for each gene of interest.

  • 4.3. Plate Setup: Aliquot the master mix into a 96- or 384-well qPCR plate. Add the diluted cDNA (and no-RT controls and no-template controls) to the appropriate wells. Run each sample in triplicate.

  • 4.4. qPCR Cycling: Perform the qPCR in a real-time PCR detection system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • 4.5. Melt Curve Analysis: After the amplification cycles, perform a melt curve analysis to verify the specificity of the amplified product.

5. Data Analysis:

  • 5.1. Cq Value Determination: Determine the quantification cycle (Cq) value for each reaction from the amplification plots.

  • 5.2. Relative Quantification: Calculate the relative gene expression using the ΔΔCq method.

    • ΔCq: For each sample, normalize the Cq value of the target gene to the Cq value of the reference gene (ΔCq = Cq_target - Cq_reference).

    • ΔΔCq: Normalize the ΔCq of the treated samples to the ΔCq of the vehicle control samples (ΔΔCq = ΔCq_treated - ΔCq_control).

    • Fold Change: Calculate the fold change in gene expression as 2^(-ΔΔCq).

  • 5.3. Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed gene expression changes.

This comprehensive guide provides a framework for researchers to validate the effects of this compound on gene expression. By following these protocols and utilizing the comparative data, scientists can gain deeper insights into the molecular mechanisms of this promising therapeutic agent.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyfasudil
Reactant of Route 2
Hydroxyfasudil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。